Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-prop-2-enylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-9-16(13(18)20-7-2)10-8-11-17(12-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFQYXRHFENEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
Introduction: Strategic Importance of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. Specifically, piperidines substituted at the 3-position are key intermediates in the synthesis of compounds targeting the central nervous system.[1] The introduction of an allyl group at a quaternary center, as in Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, creates a versatile synthetic handle for further elaboration through alkene metathesis, hydroboration-oxidation, or other transformations, enabling access to a diverse range of complex molecular architectures.
This guide provides a comprehensive overview of a robust synthetic protocol for this compound, beginning with the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. We will delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed, field-tested experimental procedure, and outline a full suite of analytical techniques for the unambiguous characterization of the target compound.
Part 1: Synthesis by α-Alkylation
The most direct and efficient strategy for the synthesis of the target molecule is the α-alkylation of the ester enolate of Ethyl 1-Boc-piperidine-3-carboxylate. This classic carbon-carbon bond-forming reaction involves the deprotonation at the carbon adjacent to the ester carbonyl (the α-carbon), followed by a nucleophilic substitution reaction with an appropriate electrophile, in this case, an allyl halide.[2][3]
Mechanistic Considerations & Rationale
The key to a successful α-alkylation is the quantitative and irreversible formation of the enolate. The α-proton of an ester is weakly acidic (pKa ≈ 25), requiring a very strong, non-nucleophilic base for its complete removal.
Choice of Base: Lithium diisopropylamide (LDA) is the base of choice for this transformation.[4][5]
-
Strong Basicity: LDA is a powerful base, capable of completely deprotonating the ester to form the lithium enolate. This prevents an equilibrium between the starting material, enolate, and product, which could lead to side reactions such as self-condensation (Claisen condensation).
-
Steric Hindrance: LDA is sterically bulky, which makes it an extremely poor nucleophile. This is critical, as it prevents competitive nucleophilic attack at the electrophilic carbonyl carbon of the ester starting material.[6]
-
Low Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure the kinetic stability of the enolate and to suppress potential side reactions.[7]
The enolate, once formed, is a potent carbon nucleophile that readily attacks the electrophilic allyl bromide in a standard SN2 reaction to forge the desired C-C bond at the 3-position of the piperidine ring.[4][6]
Reaction Scheme
The overall synthetic transformation is depicted below.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and purification.
Materials:
-
Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)[1]
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (1.05 eq, solution in hexanes)
-
Allyl bromide (1.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (In Situ): To the reaction flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine via syringe. Slowly add n-butyllithium dropwise while maintaining the internal temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Add allyl bromide dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Experimental Workflow Diagram
Part 2: Characterization and Data Analysis
Unambiguous characterization of the synthesized this compound is essential to confirm its structure and purity. The following data are predicted based on the product's structure and spectroscopic principles.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₂₇NO₄ |
| Molecular Weight | 297.39 g/mol |
| Appearance | Colorless to pale yellow oil |
Spectroscopic Data
1. Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is the most informative tool for confirming the successful allylation. The key diagnostic signals are those of the newly introduced allyl group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| Allyl CH₂ -CH=CH₂ | ~2.5 - 2.7 | Doublet (d) | ~7.0 | 2H |
| Allyl CH₂-CH=CH₂ | ~5.0 - 5.2 | Multiplet (m) | - | 2H |
| Allyl CH₂-CH =CH₂ | ~5.7 - 5.9 | Multiplet (m) | - | 1H |
| Ethyl OCH₂ CH₃ | ~4.1 - 4.2 | Quartet (q) | ~7.1 | 2H |
| Piperidine Ring CH₂ | ~1.5 - 3.8 | Multiplets (m) | - | 8H |
| Boc C(CH₃)₃ | ~1.45 | Singlet (s) | - | 9H |
| Ethyl OCH₂CH₃ | ~1.2 - 1.3 | Triplet (t) | ~7.1 | 3H |
| Predicted chemical shifts are based on standard values for similar functional groups.[8][9][10] The complex multiplets of the piperidine ring protons arise from restricted rotation due to the Boc group and diastereotopicity. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will confirm the presence of all 16 carbons and is particularly useful for identifying the new quaternary carbon at the C3 position.
| Carbon Assignment | Predicted δ (ppm) |
| Ester C=O | ~174 - 176 |
| Boc C=O | ~155 |
| Allyl CH₂-CH =CH₂ | ~132 - 134 |
| Allyl CH₂-CH=CH₂ | ~118 - 120 |
| Boc C(CH₃)₃ | ~80 |
| Ethyl OCH₂CH₃ | ~61 |
| Piperidine C3 (Quaternary) | ~48 - 52 |
| Piperidine Ring CH₂ | ~20 - 50 |
| Allyl CH₂ -CH=CH₂ | ~40 - 42 |
| Boc C(C H₃)₃ | ~28.5 |
| Ethyl OCH₂C H₃ | ~14 |
3. Infrared (IR) Spectroscopy
The IR spectrum is used to verify the presence of key functional groups.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ester C=O | Stretch | ~1735 | Strong |
| Carbamate (Boc) C=O | Stretch | ~1690 | Strong |
| Alkene C=C | Stretch | ~1640 | Medium-Weak |
| Alkene =C-H | Stretch | ~3080 | Medium |
| Alkane C-H | Stretch | 2850 - 2980 | Strong |
| Ester C-O | Stretch | ~1250 & ~1150 | Strong |
| Characteristic absorption frequencies are sourced from established spectroscopic data.[11][12][13] |
4. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule.
| Ion | Calculated m/z |
| [M+H]⁺ (C₁₆H₂₈NO₄⁺) | 298.2013 |
| [M+Na]⁺ (C₁₆H₂₇NNaO₄⁺) | 320.1832 |
Conclusion
This guide outlines a reliable and mechanistically sound approach for the synthesis of this compound via enolate alkylation. The use of LDA at low temperatures is critical for achieving a high yield and minimizing side products. The detailed characterization protocol, including predicted ¹H NMR, ¹³C NMR, IR, and HRMS data, provides a comprehensive framework for validating the structure and purity of the final compound. This versatile intermediate is now primed for further synthetic manipulations, opening avenues for the development of novel and complex piperidine-based molecules for drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
Physicochemical properties of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
An In-depth Technical Guide to Ethyl 1-Boc-piperidine-3-carboxylate: A Foundational Building Block for Complex Piperidine Derivatives
Introduction: The Strategic Importance of a Versatile Intermediate
In the landscape of modern drug discovery and development, the piperidine moiety is a privileged scaffold, forming the core of numerous therapeutic agents targeting the central nervous system, inflammation, and pain.[1] The strategic functionalization of this ring system is paramount to modulating pharmacological activity. Ethyl 1-Boc-piperidine-3-carboxylate serves as a cornerstone intermediate in this field.[1][2] Its structure is elegantly designed for versatility: the tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions on the piperidine nitrogen, while the ethyl ester at the 3-position offers a reactive handle for a multitude of chemical transformations.[1][2]
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 1-Boc-piperidine-3-carboxylate. Furthermore, it details a scientifically grounded, field-proven protocol for its use in the synthesis of more complex derivatives, such as the titular Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, a compound of significant interest for creating novel molecular architectures.
Physicochemical and Structural Properties
Ethyl 1-Boc-piperidine-3-carboxylate is typically a white to light-brown low-melting solid or liquid, whose properties are well-documented across chemical suppliers and databases.[1][3][4] The compound exists as a racemic mixture and as individual enantiomers, each with distinct CAS numbers and optical properties. This chiral nature is crucial for the development of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for efficacy.[1]
Below is the chemical structure of the (S)-enantiomer.
Caption: Chemical structure of (S)-Ethyl 1-Boc-piperidine-3-carboxylate.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][3][4][5][6] |
| Molecular Weight | 257.33 g/mol | [1][3][5][6] |
| Appearance | White to light brown solid or liquid | [1][4] |
| Melting Point | 31-40 °C | [1][3][4][5] |
| Boiling Point | 323.9 °C at 760 mmHg; 95 °C at 0.5 mmHg | [4][5][7] |
| Density | ~1.077 g/cm³ | [4][5] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Refractive Index | ~1.473 | [4][5] |
| CAS Number (Racemic) | 130250-54-3 | [3][4][5][7] |
| CAS Number ((S)-enantiomer) | 191599-51-6 | [1] |
| CAS Number ((R)-enantiomer) | 194726-40-4 | [6] |
| Optical Rotation ((S)-enantiomer) | [α]22/D +37° (c=1 in Chloroform) | [1] |
Synthesis and Application in Drug Development
Ethyl 1-Boc-piperidine-3-carboxylate is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its utility stems from the ability to selectively modify the piperidine ring, making it invaluable for building libraries of compounds for high-throughput screening.[] Researchers leverage this compound as a starting material for developing analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1][10]
The Boc protecting group is acid-labile, allowing for its clean removal under mild conditions to reveal the secondary amine. This amine can then undergo a variety of reactions, including N-alkylation, acylation, or reductive amination, to introduce diverse functionalities. Concurrently, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol.[2]
Crucially, the proton on the carbon at the 3-position (the α-carbon to the ester) is acidic and can be removed by a strong base. This creates a nucleophilic enolate, which can then be alkylated with various electrophiles. This specific reaction is the gateway to producing 3,3-disubstituted piperidine derivatives, including the target compound of this guide.
Experimental Protocol: Synthesis of this compound
This section details the protocol for the α-allylation of Ethyl 1-Boc-piperidine-3-carboxylate. This procedure is a self-validating system; successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, the precise control of temperature, and the accurate stoichiometry of reagents.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like Lithium Diisopropylamide (LDA) necessitates a completely anhydrous environment. LDA reacts violently with water, which would quench the base and prevent the formation of the desired enolate.
-
Low Temperature: The deprotonation and subsequent alkylation are performed at -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as self-condensation of the ester (Claisen condensation) or decomposition of the LDA base. The low temperature ensures the reaction proceeds cleanly via the desired kinetic pathway.
-
Strong, Non-nucleophilic Base: LDA is the base of choice because it is exceptionally strong, ensuring complete and rapid deprotonation of the α-carbon. Importantly, it is also sterically hindered, which makes it non-nucleophilic, preventing it from attacking the ester carbonyl group itself.
-
Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). This proton source is mild enough to neutralize any remaining base and enolate without causing hydrolysis of the ester or Boc group.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In a separate flame-dried flask under inert gas, prepare a solution of LDA. To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.05 equivalents) at -78 °C. Allow the solution to stir at 0 °C for 30 minutes before re-cooling to -78 °C.
-
Enolate Formation: Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should become a pale yellow color.
-
Alkylation (Allylation): Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The yellow color should dissipate upon addition. Allow the reaction to stir at -78 °C for 2-3 hours.
-
Reaction Quench: Slowly add saturated aqueous ammonium chloride solution to the flask while the temperature is still low, quenching the reaction.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (using a gradient eluent such as hexane/ethyl acetate) to yield the pure this compound.
Caption: Experimental workflow for the α-allylation of Ethyl 1-Boc-piperidine-3-carboxylate.
Conclusion
Ethyl 1-Boc-piperidine-3-carboxylate is a foundational building block whose physicochemical properties make it ideally suited for complex organic synthesis. Its stability under various conditions, coupled with the orthogonal reactivity of its functional groups, provides chemists with a reliable and versatile platform. The protocol detailed herein for its conversion to this compound exemplifies just one of the myriad ways this intermediate can be elaborated. For researchers in drug discovery, a deep understanding of this compound's properties and reactivity is not merely academic—it is a practical tool for accelerating the development of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. CAS 194726-40-4 | (R)-1-BOC-Piperidine-3-carboxylic acid ethyl ester - Synblock [synblock.com]
- 7. parchem.com [parchem.com]
- 8. chembk.com [chembk.com]
- 10. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the novelty of this specific compound, this guide synthesizes information from its parent compound, Ethyl 1-Boc-piperidine-3-carboxylate, and established principles of spectroscopic analysis to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. A detailed, field-proven protocol for its synthesis via α-allylation is also presented, grounding the theoretical spectroscopic analysis in practical application. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel piperidine-based compounds.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. The introduction of functional groups, such as the allyl group at the C3 position of the piperidine ring, can significantly influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound represents a versatile intermediate for the synthesis of more complex molecules, where the allyl group can be further functionalized, and the Boc protecting group allows for selective manipulation of the piperidine nitrogen.
Synthesis of this compound
The synthesis of the title compound is achieved through the α-allylation of the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. This reaction involves the deprotonation of the α-carbon to the ester functionality, followed by nucleophilic attack on an allyl electrophile.
Experimental Protocol: α-Allylation of Ethyl 1-Boc-piperidine-3-carboxylate
This protocol is adapted from established methods for the α-alkylation of β-amino esters.
Materials:
-
Ethyl 1-Boc-piperidine-3-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe. The solution may turn a pale yellow color, indicating the formation of the enolate.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound, based on the analysis of its structural components and data from related compounds.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The presence of the allyl group will introduce characteristic signals, and the creation of a quaternary center at the C3 position will simplify the splitting patterns of the adjacent methylene protons.
Predicted Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2', H-6' (piperidine) | 3.0 - 4.0 | m | Broad multiplet due to restricted rotation around the N-Boc bond and conformational heterogeneity. |
| H-4', H-5' (piperidine) | 1.4 - 2.0 | m | Complex multiplets from the piperidine ring protons. |
| -CH₂-CH=CH₂ | 2.5 - 2.8 | d | Diastereotopic protons adjacent to the quaternary center, appearing as a doublet. |
| -CH₂-CH =CH₂ | 5.6 - 5.9 | m | Multiplet characteristic of the internal vinyl proton. |
| -CH₂-CH=CH₂ | 5.0 - 5.2 | m | Two distinct multiplets for the terminal, diastereotopic vinyl protons. |
| -O-CH₂ -CH₃ | 4.1 - 4.3 | q | Quartet due to coupling with the methyl protons. |
| -O-CH₂-CH₃ | 1.2 - 1.4 | t | Triplet due to coupling with the methylene protons. |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | s | A sharp singlet integrating to 9 protons, characteristic of the Boc group. |
Diagram: Key ¹H NMR Correlations
Caption: Key proton correlations in the ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The presence of the quaternary carbon at C3' and the distinct signals for the allyl and Boc groups will be key diagnostic features.
Predicted Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | 173 - 175 | Carbonyl carbon of the ethyl ester. |
| C=O (Boc) | 154 - 156 | Carbonyl carbon of the Boc protecting group. |
| C -3' (piperidine) | 45 - 50 | Quaternary carbon, a key diagnostic signal. |
| -C H₂-CH=CH₂ | 38 - 42 | Methylene carbon of the allyl group. |
| -CH₂-C H=CH₂ | 132 - 135 | Internal vinyl carbon. |
| -CH₂-CH=C H₂ | 118 - 120 | Terminal vinyl carbon. |
| -O-C H₂-CH₃ | 60 - 62 | Methylene carbon of the ethyl ester. |
| -O-CH₂-C H₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
| -C (CH₃)₃ (Boc) | 79 - 81 | Quaternary carbon of the Boc group. |
| -C(C H₃)₃ (Boc) | 28 - 29 | Methyl carbons of the Boc group. |
| C-2', C-6' (piperidine) | 40 - 50 | Piperidine ring carbons adjacent to the nitrogen. |
| C-4', C-5' (piperidine) | 20 - 35 | Remaining piperidine ring carbons. |
Diagram: Molecular Structure with Key Carbons
Caption: Key carbon environments in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=O stretch (ester) | 1730 - 1750 | Strong |
| C=O stretch (carbamate - Boc) | 1680 - 1700 | Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-O stretch (ester) | 1150 - 1250 | Strong |
| =C-H bend (alkene) | 910 - 990 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted m/z values:
-
Molecular Ion (M⁺): The exact mass of C₁₆H₂₇NO₄ is 297.19. Depending on the ionization method (e.g., ESI), the protonated molecule [M+H]⁺ at m/z 298.20 or the sodium adduct [M+Na]⁺ at m/z 320.18 would be expected.
-
Key Fragmentation Patterns:
-
Loss of the Boc group (-100): A significant fragment at m/z 197.
-
Loss of the tert-butyl group (-57) from the Boc group: A fragment at m/z 240.
-
Loss of the ethoxy group (-45) from the ester: A fragment at m/z 252.
-
Loss of the entire ethyl ester group (-73): A fragment at m/z 224.
-
Cleavage of the allyl group (-41): A fragment at m/z 256.
-
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The provided synthetic protocol offers a reliable method for its preparation. The predicted NMR, IR, and MS data, grounded in the analysis of its structural motifs and comparison with related compounds, should serve as a robust reference for researchers in the successful synthesis, purification, and characterization of this and similar novel piperidine derivatives. The self-validating nature of combining these different spectroscopic techniques will provide a high degree of confidence in the structural elucidation of the target molecule.
CAS number and molecular structure of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
An In-depth Technical Guide to Ethyl 1-Boc-3-allylpiperidine-3-carboxylate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a specialized piperidine derivative with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis and application of this versatile molecule. While a registered CAS number for this specific compound is not publicly available, indicating its status as a novel or custom-synthesized molecule, its synthesis and properties can be confidently extrapolated from its well-characterized precursor, Ethyl 1-Boc-piperidine-3-carboxylate.
Molecular Structure and Identification
This compound is a substituted piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, an ethyl ester at the 3-position, and an allyl group also at the 3-position. The Boc group enhances the molecule's stability and facilitates controlled synthetic transformations, making it a valuable intermediate in complex molecular syntheses.
Molecular Formula: C₁₆H₂₇NO₄
Molecular Weight: 297.39 g/mol
The core structure is based on the piperidine ring, a prevalent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. The presence of both an ester and an allyl group at the C3 position creates a quaternary center, offering a unique three-dimensional scaffold for drug design.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structure and by referencing its immediate precursor, Ethyl 1-Boc-piperidine-3-carboxylate. The addition of the nonpolar allyl group is expected to slightly increase its lipophilicity (XLogP3) and boiling point compared to the precursor.
| Property | Predicted Value | Reference Compound Data (Ethyl 1-Boc-piperidine-3-carboxylate) |
| Appearance | Colorless to light yellow oil or low melting solid | White crystalline powder or solid[1][2] |
| Molecular Weight | 297.39 g/mol | 257.33 g/mol [2][3] |
| Molecular Formula | C₁₆H₂₇NO₄ | C₁₃H₂₃NO₄[2][3] |
| XLogP3 | ~2.5 - 3.0 | 1.8[1] |
| Boiling Point | > 95°C / 0.5 mmHg | 95°C / 0.5 mmHg[1] |
| Density | ~1.05 g/cm³ | 1.077 g/cm³ (Predicted)[1] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | Soluble in organic solvents |
Synthesis and Mechanistic Insights
The most direct and industrially scalable synthesis of this compound involves the α-alkylation of its precursor, Ethyl 1-Boc-piperidine-3-carboxylate. This process is a cornerstone of synthetic organic chemistry, allowing for the formation of a new carbon-carbon bond at the position adjacent to the carbonyl group of the ester.
Precursor: Ethyl 1-Boc-piperidine-3-carboxylate
The starting material, Ethyl 1-Boc-piperidine-3-carboxylate, is a commercially available compound with the following identifiers:
-
Synonyms: Ethyl N-Boc-nipecotate, 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate[1]
It is typically synthesized from piperidine-3-carboxylic acid (nipecotic acid) through a two-step process: Boc protection of the secondary amine followed by esterification of the carboxylic acid.
Proposed Synthetic Protocol: α-Alkylation
This protocol describes a self-validating system for the synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Objective: To synthesize this compound via α-alkylation.
Materials:
-
Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Allyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Expertise & Experience: The use of a flame-dried flask under a nitrogen atmosphere is critical to prevent the quenching of the strong base (LDA) by atmospheric moisture. Anhydrous THF is essential for the same reason.
-
-
Deprotonation: The solution is cooled to -78 °C using an acetone/dry ice bath. LDA (1.1 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Trustworthiness: A slight excess of LDA (1.1 eq) ensures complete deprotonation of the α-carbon, forming the corresponding lithium enolate. The low temperature is crucial to prevent side reactions, such as self-condensation or decomposition of the LDA. Successful enolate formation is the key to the subsequent alkylation.
-
-
Alkylation: Allyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Authoritative Grounding: The use of a slight excess of the electrophile (allyl bromide) drives the reaction to completion. The gradual warming allows the alkylation to proceed smoothly without generating excessive heat, which could lead to side products.
-
-
Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Expertise & Experience: Quenching with a mild acid like NH₄Cl neutralizes any remaining strong base. The brine wash helps to remove any remaining water from the organic layer.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Trustworthiness: Column chromatography is a standard and reliable method for purifying organic compounds, ensuring the final product is free of starting material and byproducts.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The piperidine scaffold is a "privileged substructure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an allyl group at the 3-position of the piperidine ring in this compound opens up a wide range of possibilities for further chemical modifications, making it a highly valuable building block for drug discovery.
-
Versatile Functional Handle: The allyl group's double bond can be readily transformed into other functional groups through various well-established chemical reactions, such as:
-
Oxidative cleavage: To form an aldehyde or carboxylic acid.
-
Hydroboration-oxidation: To yield a primary alcohol.
-
Epoxidation: To create an epoxide for further nucleophilic attack.
-
Metathesis reactions: To form new carbon-carbon bonds.
-
-
Access to Novel Chemical Space: The unique 3,3-disubstituted piperidine core provides a rigid scaffold that can be used to orient substituents in specific vectors, which is crucial for optimizing interactions with biological targets.
-
Intermediate for Complex Syntheses: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those targeting the central nervous system, where piperidine-containing compounds have shown significant efficacy.[2] The ability to introduce diverse functionalities via the allyl group allows for the rapid generation of compound libraries for high-throughput screening.
Conclusion
This compound represents a valuable and versatile building block for researchers and scientists in the field of drug development. While not yet a catalogued compound with a CAS number, its synthesis is straightforward and based on reliable, well-understood organic chemistry principles. Its unique structural features, particularly the presence of a modifiable allyl group on a privileged piperidine scaffold, provide a gateway to novel chemical entities with the potential for significant therapeutic applications. This guide provides the foundational knowledge for the synthesis and rational application of this promising intermediate in the pursuit of next-generation therapeutics.
References
Commercial availability and suppliers of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
An In-Depth Technical Guide to the Synthesis and Procurement of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate for Advanced Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Given that this specific molecule is not a readily available catalog item, this document focuses on its strategic synthesis from commercially available precursors, quality control, and potential applications, thereby empowering research and development endeavors.
Introduction: The Strategic Value of the Substituted Piperidine Scaffold
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable scaffold for targeting a wide range of biological receptors. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and allows for controlled, selective reactions at other positions of the ring.[1][2]
The target molecule, this compound, introduces a quaternary center at the C3 position, a structural feature that can impart unique pharmacological properties and metabolic stability to a drug candidate. The allyl group is not merely a steric element; it is a versatile functional handle for subsequent chemical diversification through reactions such as metathesis, oxidation, or cross-coupling, further expanding its utility in drug discovery programs.[]
Commercial Availability: A Custom Synthesis Imperative
A thorough survey of major chemical supplier catalogs indicates that this compound is not offered as a stock product. Its structural complexity and specialized nature place it in the category of a niche building block, most practically obtained via custom synthesis .[1]
However, the key strategic precursor, Ethyl 1-Boc-piperidine-3-carboxylate , is commercially available in its racemic and enantiomerically pure forms ((R) and (S)). This availability is the logical and cost-effective starting point for the synthesis of the target compound.
Proposed Synthetic Pathway: α-Allylation of a Key Precursor
The most direct and logical route to obtain the target molecule is through the α-allylation of the commercially available Ethyl 1-Boc-piperidine-3-carboxylate. This process involves the formation of an enolate at the C3 position, followed by a nucleophilic attack on an allyl electrophile, such as allyl bromide.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Objective: To synthesize this compound from Ethyl 1-Boc-piperidine-3-carboxylate.
Materials:
-
Ethyl 1-Boc-piperidine-3-carboxylate (racemic, (S)-, or (R)- form)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 equivalents) dropwise via syringe over 20 minutes. The causality here is critical: the low temperature prevents side reactions and degradation of the base, while slow addition ensures controlled formation of the lithium enolate. Stir the resulting solution at -78 °C for 1 hour.
-
Allylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The slight excess of the alkylating agent ensures the reaction goes to completion. Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Workflow Visualization
Caption: Synthetic workflow for the α-allylation of Ethyl 1-Boc-piperidine-3-carboxylate.
Commercial Availability of Key Precursors
The success of the synthesis hinges on the quality of the starting material. The following table summarizes the commercial availability of the key precursor, Ethyl 1-Boc-piperidine-3-carboxylate .
| Compound Name | CAS Number | Enantiomer | Typical Purity | Key Suppliers |
| Ethyl (S)-N-Boc-piperidine-3-carboxylate | 191599-51-6 | (S) | ≥95% | Sigma-Aldrich, Chem-Impex, ChemUniverse[1][4][5] |
| Ethyl (R)-N-Boc-piperidine-3-carboxylate | 194726-40-4 | (R) | ≥95% | Sigma-Aldrich |
| Ethyl N-Boc-3-piperidinecarboxylate | 130250-54-3 | Racemic | N/A | Parchem[6] |
Quality Control and Structural Verification
Post-synthesis, it is imperative to verify the structure and purity of the final product.
-
¹H NMR: The most telling evidence will be the appearance of new signals in the vinyl region (typically 5-6 ppm) corresponding to the allyl group protons, along with the disappearance of the proton at the C3 position.
-
¹³C NMR: The appearance of new signals for the allyl carbons and, most importantly, a new quaternary carbon signal for the C3 position of the piperidine ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₆H₂₇NO₄, Mol. Wt.: 297.39 g/mol ).
-
HPLC: To determine the purity of the final compound and to resolve enantiomers if a chiral separation is required.
Applications in Drug Discovery and Medicinal Chemistry
The synthesized this compound is a valuable building block for several therapeutic areas:
-
CNS Drug Development: The piperidine scaffold is a privileged structure for targeting central nervous system receptors. The introduction of a C3-allyl group can be used to probe binding pockets and develop novel agents for neurological disorders.[1][7]
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate substituted heterocyclic cores. The allyl handle allows for linkage to other pharmacophores or for the synthesis of complex macrocycles.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a complex fragment for screening campaigns, with the allyl group providing a vector for fragment evolution.
-
Peptide Mimetics: The rigidified piperidine core can be used to create constrained amino acid mimics for incorporation into peptidomimetic drugs, potentially improving stability and efficacy.[1]
Safety, Handling, and Storage
Handling: Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, to ensure its long-term stability.[1]
Conclusion
While this compound is not a commercially available, off-the-shelf reagent, it represents a highly valuable and accessible building block for advanced chemical synthesis. Through a straightforward and well-established α-allylation protocol using readily available precursors, researchers can reliably produce this compound. Its unique structure, featuring a strategic quaternary center and a versatile allyl functional group, makes it a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.
References
Navigating the Synthetic Utility of the Allyl Group in Ethyl 1-Boc-3-allylpiperidine-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocyclic system is paramount in the drug discovery process. Ethyl 1-Boc-3-allylpiperidine-3-carboxylate serves as a versatile building block, with its allyl group offering a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of this allyl moiety, detailing key synthetic manipulations and their underlying mechanistic principles. By understanding the causality behind experimental choices, researchers can effectively leverage this compound to construct complex molecular architectures for the development of novel pharmaceuticals.
Introduction: The Strategic Importance of the Allyl Group
The allyl group, a simple three-carbon unsaturated hydrocarbon substituent, is a cornerstone of modern organic synthesis. Its unique electronic structure, characterized by the presence of a double bond adjacent to a methylene group, imparts a rich and varied reactivity profile. This allows for a wide range of selective chemical transformations, making it an invaluable tool for the construction of complex molecules.
In the context of this compound, the allyl group serves as a key point of diversification. The piperidine core, protected by a tert-butyloxycarbonyl (Boc) group and bearing an ethyl ester, provides a stable and well-defined platform. The reactivity of the allyl group can be harnessed to introduce new functional groups and build intricate molecular frameworks, paving the way for the synthesis of novel drug candidates. This guide will delve into the primary classes of reactions that exploit the reactivity of the allyl group in this specific molecular context.
Oxidative Transformations of the Allyl Group
The double bond of the allyl group is susceptible to a variety of oxidative reactions, each offering a distinct pathway to introduce oxygen-containing functionalities.
Ozonolysis: Oxidative Cleavage to Carbonyl Compounds
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds, leading to the formation of aldehydes, ketones, or carboxylic acids depending on the workup conditions.[3][4][5][6]
Mechanism: The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (Criegee intermediate).[6][7] Subsequent workup determines the final product.
-
Reductive Workup: Typically employing reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), this process yields aldehydes or ketones. In the case of this compound, ozonolysis followed by reductive workup would yield the corresponding aldehyde.
-
Oxidative Workup: Using hydrogen peroxide (H₂O₂), this workup leads to the formation of carboxylic acids.
Experimental Protocol: Ozonolysis with Reductive Workup
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add the reductive workup agent (e.g., dimethyl sulfide) and allow the reaction to warm to room temperature.
-
Purify the resulting aldehyde by column chromatography.
Dihydroxylation: Formation of Vicinal Diols
The conversion of the allyl group's double bond into a vicinal diol can be achieved through several methods, most notably using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). The Sharpless Asymmetric Dihydroxylation offers an enantioselective route to chiral diols.[8][9][10][11]
Sharpless Asymmetric Dihydroxylation: This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derived from cinchona alkaloids) and a stoichiometric co-oxidant (such as N-methylmorpholine N-oxide, NMO).[9] The choice of ligand (AD-mix-α or AD-mix-β) dictates the stereochemical outcome of the diol.[8][10]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Prepare a solution of the alkene in a mixture of t-butanol and water.
-
Add the appropriate AD-mix formulation (α or β).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent and purify by column chromatography.
Wacker-Tsuji Oxidation: Synthesis of a Methyl Ketone
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[12][13][14][15] This transformation is highly regioselective, following Markovnikov's rule.[14]
Mechanism: The reaction involves the nucleophilic attack of water on a palladium-alkene complex, followed by a series of steps that ultimately yield the ketone and regenerate the palladium(II) catalyst. A co-oxidant, typically copper(II) chloride, is used to reoxidize the palladium(0) intermediate.[13][14]
Experimental Protocol: Wacker-Tsuji Oxidation
-
Dissolve the this compound in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.[14]
-
Add a catalytic amount of palladium(II) chloride and a stoichiometric amount of copper(II) chloride.
-
Stir the reaction under an oxygen atmosphere (e.g., a balloon) at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Reduction of the Allyl Group
The double bond of the allyl group can be readily reduced to a saturated propyl group through catalytic hydrogenation.
Catalytic Hydrogenation
This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas.[16][17][18]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the starting material in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the reduced product.
Carbon-Carbon Bond Forming Reactions
The allyl group is an excellent substrate for various reactions that form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.
Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis
The hydroboration-oxidation of the allyl group provides a route to the corresponding anti-Markovnikov alcohol.[19] This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation.[20][21]
Mechanism: The hydroboration step proceeds via a concerted, syn-addition of the B-H bond across the alkene, with the boron atom adding to the less substituted carbon.[21][22] Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the carbon-boron bond with a carbon-oxygen bond, yielding the alcohol with retention of stereochemistry.[20]
Experimental Protocol: Hydroboration-Oxidation
-
Dissolve the alkene in an anhydrous ether solvent (e.g., THF).
-
Add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction to 0 °C and slowly add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Perform an aqueous workup and purify the resulting alcohol by column chromatography.
Pauson-Khand Reaction: [2+2+1] Cycloaddition
The Pauson-Khand reaction is a powerful transformation that allows for the construction of a cyclopentenone ring from an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl.[23][24][25][26]
Application: In the context of our target molecule, the allyl group can serve as the alkene component in an intermolecular Pauson-Khand reaction, reacting with an alkyne and CO to form a new five-membered ring.
Ring-Closing Metathesis (RCM)
If a second alkene is present in the molecule, ring-closing metathesis can be employed to form a new cyclic structure. For instance, if the ester of this compound were an allyl ester, RCM could be used to construct a fused or spirocyclic system. This reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs' or Hoveyda-Grubbs' catalysts.[27][28][29][30][31]
Summary of Key Transformations
| Reaction | Reagents | Product Functional Group | Key Features |
| Ozonolysis (Reductive Workup) | 1. O₃, 2. DMS or PPh₃ | Aldehyde | Cleavage of the C=C bond. |
| Sharpless Dihydroxylation | OsO₄ (cat.), Chiral Ligand, NMO | Vicinal Diol | Enantioselective, predictable stereochemistry. |
| Wacker-Tsuji Oxidation | PdCl₂ (cat.), CuCl₂, O₂ | Methyl Ketone | Markovnikov regioselectivity. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Alkane (Propyl group) | Reduction of the C=C bond. |
| Hydroboration-Oxidation | 1. BH₃·THF, 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov regioselectivity, syn-addition. |
| Pauson-Khand Reaction | Co₂(CO)₈, Alkyne, CO | Cyclopentenone | [2+2+1] cycloaddition. |
| Ring-Closing Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | New Ring System | Requires a second alkene in the molecule. |
Visualization of Reaction Pathways
Ozonolysis Workflow
Caption: Ozonolysis of the allyl group to an aldehyde.
Hydroboration-Oxidation Pathway
Caption: Two-step hydroboration-oxidation sequence.
Conclusion
This compound is a highly valuable building block in medicinal chemistry and drug development. The strategic exploitation of its allyl group's reactivity opens up a vast chemical space for the synthesis of novel and complex piperidine derivatives. A thorough understanding of the reaction mechanisms and experimental conditions detailed in this guide will empower researchers to design and execute efficient synthetic routes towards new therapeutic agents. The versatility of the allyl group, combined with the privileged piperidine scaffold, ensures that this compound will continue to be a significant tool in the pursuit of innovative medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]
- 3. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 4. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [satheepunjab.iitk.ac.in]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. Ozonolysis Definition, Mechanism & Reactions | Study.com [study.com]
- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13840J [pubs.rsc.org]
- 17. Hydrogenation of Allyl Alcohols Catalyzed by Aqueous Palladium and Platinum Nanoparticles - Krystel Di Pietrantonio [krysteldp.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. One moment, please... [chemistrysteps.com]
- 22. Hydroboration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 31. researchgate.net [researchgate.net]
Stereochemistry of 3-substituted piperidine derivatives
An In-depth Technical Guide to the Stereochemistry of 3-Substituted Piperidine Derivatives
Authored by a Senior Application Scientist
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. Substitution at the 3-position introduces a stereocenter that profoundly influences the molecule's three-dimensional shape, and by extension, its biological activity, pharmacokinetic properties, and safety profile. This guide provides a comprehensive exploration of the stereochemical intricacies of 3-substituted piperidine derivatives. We will delve into the fundamental principles of conformational analysis, the subtle interplay of stereoelectronic effects, strategies for stereoselective synthesis, and the analytical techniques required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of stereochemistry in the design and synthesis of novel piperidine-based therapeutics.
Introduction: The Significance of Stereochemistry in 3-Substituted Piperidines
The precise spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's interaction with chiral biological targets such as enzymes and receptors. For 3-substituted piperidines, the orientation of the substituent at the C3 position dictates the overall topology of the molecule, influencing its ability to fit into a binding pocket and engage in specific intermolecular interactions. A classic example is the binding of agonists to the nicotinic acetylcholine receptor, where the stereochemistry of the ligand is paramount for activity. Consequently, the ability to control and characterize the stereochemistry of these derivatives is not merely an academic exercise but a fundamental requirement for modern drug discovery and development.
This guide will navigate the core principles governing the stereochemical behavior of 3-substituted piperidines, offering both theoretical understanding and practical insights for laboratory application.
Conformational Analysis: Beyond the Simple Chair
The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of a substituent at the 3-position, along with the nitrogen atom and its lone pair, creates a complex conformational landscape.
The Axial vs. Equatorial Equilibrium
Like in cyclohexanes, a substituent at the C3 position can exist in either an axial or an equatorial orientation. The relative stability of these two conformers is governed by a balance of steric and stereoelectronic effects.
-
Steric Hindrance (A-value): The steric bulk of the substituent plays a crucial role. Generally, larger groups prefer the more spacious equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C5 and C1 (the nitrogen's proton or substituent). The energetic cost of placing a substituent in the axial position is known as its "A-value."
-
Nitrogen Inversion: The nitrogen atom in the piperidine ring undergoes rapid inversion, which interconverts the axial and equatorial orientations of the N-substituent and the lone pair. This process further complicates the conformational equilibrium. The energy barrier to nitrogen inversion is typically low, but it can be influenced by the nature of the N-substituent and the solvent.
Below is a diagram illustrating the chair-chair interconversion and nitrogen inversion in a 3-substituted piperidine.
Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel Piperidine Carboxylates
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a focal point for innovation in drug discovery and chemical biology.[1][2] When functionalized with a carboxylate group, this privileged heterocycle transforms into a versatile building block, offering a gateway to a diverse array of bioactive molecules. This guide provides an in-depth exploration of the burgeoning potential of novel piperidine carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse applications, and the experimental strategies poised to unlock their full therapeutic promise.
The Strategic Advantage of the Piperidine Carboxylate Moiety
The piperidine scaffold's conformational flexibility, combined with the synthetic versatility of the carboxylic acid group, makes it a cornerstone in the design of novel therapeutics.[3] The nitrogen atom within the ring can be readily functionalized, while the carboxylate provides a handle for amide bond formation, esterification, and other crucial chemical transformations. This dual functionality allows for the precise tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
Furthermore, the introduction of chirality into the piperidine ring, particularly at the C2 and C3 positions relative to the carboxylate, opens up avenues for creating stereochemically defined molecules.[4] This is paramount for achieving high target specificity and minimizing off-target effects, a key consideration in modern drug development. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to shield the piperidine nitrogen, preventing unwanted side reactions and enabling controlled, sequential modifications to the molecule.[5]
Synthetic Avenues to Novel Piperidine Carboxylates
The synthesis of functionalized piperidine carboxylates is a dynamic field, with researchers continuously developing more efficient and stereoselective methods. A common strategy involves the modification of readily available starting materials like piperidine-4-carboxylic acid or (R)- and (S)-piperidine-3-carboxylic acids.[6]
Synthesis of Pyrazole-Fused Piperidine Carboxylates
One innovative approach involves the synthesis of piperidinyl-1H-pyrazole-4-carboxylates, which serve as novel heterocyclic amino acids.[6] This strategy expands the chemical space available for drug design by incorporating a five-membered aromatic heterocycle, which can engage in unique interactions with biological targets.
Experimental Protocol: Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates [6]
-
Preparation of β-enamino diketones:
-
Start with l-(tert-butoxycarbonyl)piperidinecarboxylic acid.
-
React with Meldrum's acid in the presence of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) in dichloromethane (DCM).
-
Treat the resulting product with N,N-dimethylformamide dimethyl acetal.
-
-
Cyclization with Hydrazines:
-
React the β-enamino diketone intermediate with an appropriate hydrazine in ethanol.
-
This step yields the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
This protocol's self-validating nature lies in the sequential and well-characterized transformations, where the formation of each intermediate can be monitored and confirmed using standard analytical techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS).[6]
Enantiospecific Synthesis of 2-Substituted Piperidine-4-Carboxylic Acids
Accessing chiral 2-substituted piperidine-4-carboxylic acids is crucial for developing stereochemically pure pharmaceuticals.[4] A feasible route has been established using N-Cbz protected amino acids and Meldrum's acid, demonstrating a broad scope for synthesizing various derivatives.[4]
Conceptual Workflow for Enantiospecific Synthesis
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate in Asymmetric Synthesis: A Guide to Advanced Chiral Scaffolds
Introduction: Unlocking Chiral Complexity with a Versatile Piperidine Building Block
The piperidine moiety is a cornerstone of medicinal chemistry, embedded in the core of numerous approved pharmaceuticals. The precise control of stereochemistry on this saturated heterocycle is often paramount to biological activity and therapeutic efficacy. Ethyl 1-Boc-3-allylpiperidine-3-carboxylate emerges as a highly valuable and versatile starting material in this context. Its unique trifunctional nature—a protected amine, an ester for further derivatization, and a reactive allyl group at a quaternary center—provides a powerful handle for the stereocontrolled introduction of complexity. This guide delves into the strategic application of this building block in asymmetric synthesis, focusing on field-proven methodologies to construct intricate chiral architectures, such as spirocyclic piperidines. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key transformations.
Core Concept: The Allyl Group as a Linchpin for Asymmetric Transformations
The allyl group at the C3 position is not merely a placeholder; it is a gateway to a host of powerful transition-metal-catalyzed asymmetric reactions. The ability to functionalize this olefinic handle enantioselectively allows for the creation of a chiral center at the C3 position, leading to a diverse array of complex piperidine derivatives. Two of the most potent strategies for achieving this are the Palladium-catalyzed intramolecular Tsuji-Trost reaction (also known as Asymmetric Allylic Alkylation) and the intramolecular Heck reaction.
Logical Workflow for Asymmetric Synthesis
The general approach involves an initial modification of the ester or Boc-protected amine to tether a nucleophile or an aryl halide, followed by a catalyst-controlled cyclization that proceeds with high enantioselectivity.
Caption: General workflow for the asymmetric functionalization of this compound.
Application I: Asymmetric Intramolecular Heck Reaction for the Synthesis of Spiro[piperidine-3,3'-oxindoles]
The construction of spiro[piperidine-3,3'-oxindoles] is of significant interest in drug discovery due to the prevalence of this scaffold in biologically active molecules. The intramolecular Heck reaction provides a powerful method to forge the spirocyclic junction with excellent enantiocontrol.[1]
Causality in Experimental Design
The success of the asymmetric intramolecular Heck reaction hinges on several key factors:
-
Choice of Palladium Precatalyst and Ligand: The chiral ligand is the primary source of asymmetric induction. Bidentate phosphine ligands, such as BINAP, are often effective in creating a chiral pocket around the palladium center, which differentiates between the two prochiral faces of the allyl group during the migratory insertion step.[2]
-
The Cationic Pathway: The reaction is often directed through a cationic pathway by using a silver or thallium salt to abstract the halide from the palladium intermediate. This ensures that the chiral ligand remains tightly bound to the palladium center throughout the catalytic cycle, maximizing the transfer of chiral information.[2]
-
Base and Solvent: A non-nucleophilic base is required to neutralize the acid generated in the reaction. The choice of a polar aprotic solvent is crucial for solubilizing the catalyst and reagents and promoting the desired reaction pathway.
Reaction Mechanism: A Stepwise View
The catalytic cycle of the intramolecular Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by intramolecular carbopalladation onto the allyl group and subsequent β-hydride elimination to regenerate the catalyst.
Caption: Simplified mechanism of the intramolecular Heck reaction.
Detailed Protocol: Asymmetric Synthesis of a Spiro[piperidine-3,3'-oxindole] Derivative
This protocol is adapted from established methodologies for the asymmetric intramolecular Heck reaction to construct chiral 3,3-disubstituted oxindoles.[3]
Step 1: Synthesis of the Heck Precursor
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add trifluoroacetic acid (TFA) to remove the Boc group.
-
After completion of the deprotection, neutralize the reaction mixture and extract the free amine.
-
Couple the resulting amine with 2-iodobenzoyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in DCM to yield the corresponding N-(2-iodobenzoyl)-3-allylpiperidine-3-carboxylic acid ethyl ester.
Step 2: Asymmetric Intramolecular Heck Cyclization
-
To a solution of the Heck precursor (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a palladium precatalyst such as Pd(OAc)₂ (5 mol%) and a chiral phosphine ligand, for example, (R)-BINAP (10 mol%).
-
Add a silver salt, such as Ag₃PO₄ (2.0 equiv), to promote the cationic pathway.
-
Add a base, such as K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the enantioenriched spiro[piperidine-3,3'-oxindole] product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(OAc)₂ / (R)-BINAP | A common and effective catalyst system for asymmetric Heck reactions. |
| Solvent | DMF or NMP | Polar aprotic solvents that facilitate the reaction. |
| Base | K₂CO₃ | A mild inorganic base to neutralize the generated acid. |
| Additive | Ag₃PO₄ | To facilitate the formation of the cationic palladium intermediate. |
| Temperature | 80-100 °C | To overcome the activation energy of the C-C bond formation. |
Application II: Asymmetric Intramolecular Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an allylic electrophile and a nucleophile.[4][5] The intramolecular variant is particularly useful for the construction of cyclic structures with high stereocontrol.
Causality in Experimental Design
-
Nucleophile Tethering: The first step involves modifying the starting material to introduce a tethered nucleophile. This is typically achieved by converting the ethyl ester to an amide, which is then further functionalized to contain a soft carbon nucleophile, such as a malonate or a related stabilized enolate.
-
Ligand Selection: The choice of chiral ligand is critical for enantioselectivity. The "Trost ligand," a C₂-symmetric chiral diphosphine ligand, has proven to be highly effective in a wide range of asymmetric allylic alkylations.[4]
-
Leaving Group: The allyl group itself acts as the electrophile in the presence of the palladium catalyst. No external leaving group is required on the allyl moiety.
Reaction Mechanism: A Stepwise View
The catalytic cycle begins with the coordination of the Pd(0) catalyst to the allyl group, forming a π-allyl palladium complex.[4] This is followed by intramolecular attack of the tethered nucleophile on the π-allyl complex, which proceeds with high enantioselectivity dictated by the chiral ligand.
Caption: Simplified mechanism of the intramolecular Tsuji-Trost reaction.
Detailed Protocol: Asymmetric Synthesis of a Bicyclic Piperidine Derivative
This protocol is based on established procedures for intramolecular asymmetric allylic alkylation.[6]
Step 1: Synthesis of the Allylic Alkylation Precursor
-
Hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid using LiOH in a mixture of THF and water.
-
Couple the resulting carboxylic acid with a suitable amine that contains a masked nucleophile, for example, an amino malonate derivative, using a standard peptide coupling reagent such as HATU.
Step 2: Asymmetric Intramolecular Tsuji-Trost Reaction
-
To a solution of the precursor (1.0 equiv) in a suitable solvent such as THF or dioxane, add a palladium precatalyst, for example, [Pd(allyl)Cl]₂ (2.5 mol%), and a chiral ligand, such as the (S,S)-Trost ligand (7.5 mol%).
-
Add a base, such as N,O-bis(trimethylsilyl)acetamide (BSA), to generate the nucleophile in situ.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the enantioenriched bicyclic piperidine derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
| Parameter | Value/Condition | Rationale |
| Catalyst | [Pd(allyl)Cl]₂ / (S,S)-Trost Ligand | A well-established and highly effective catalyst system for asymmetric allylic alkylation. |
| Solvent | THF or Dioxane | Aprotic ethereal solvents are generally suitable for this transformation. |
| Base | BSA | A mild, non-nucleophilic base that acts as a proton scavenger. |
| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |
Conclusion: A Versatile Platform for Chiral Drug Discovery
This compound stands out as a preeminent building block for the asymmetric synthesis of complex piperidine-containing molecules. The strategic functionalization of its allyl group through powerful palladium-catalyzed transformations, such as the intramolecular Heck and Tsuji-Trost reactions, provides reliable and stereocontrolled access to a diverse range of chiral scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this versatile intermediate in their quest for novel and efficacious therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Closing Metathesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate Derivatives
Introduction: The Strategic Importance of Spirocyclic Piperidines and the Power of RCM
The piperidine ring is a cornerstone of medicinal chemistry, representing the most prevalent nitrogen-containing heterocyclic scaffold in FDA-approved drugs.[1] Within this vital class of compounds, spirocyclic piperidines are of particular interest due to their rigidified three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of these complex scaffolds, however, presents a significant challenge. Ring-Closing Metathesis (RCM) has risen as a formidable strategy for the construction of such intricate molecular architectures.[2]
RCM employs transition metal catalysts, most notably ruthenium-based complexes like the Grubbs and Hoveyda-Grubbs catalysts, to orchestrate the intramolecular cyclization of a diene.[2] This reaction is celebrated for its remarkable functional group tolerance, operational simplicity under mild conditions, and its capacity to forge a variety of ring sizes.[3] This application note provides a comprehensive guide to the application of RCM in the synthesis of a spirocyclic piperidine precursor, specifically focusing on Ethyl 1-Boc-3-allylpiperidine-3-carboxylate derivatives. We will delve into the mechanistic underpinnings, catalyst selection, protocol optimization, and provide a detailed, field-tested experimental procedure.
Mechanistic Insights: The Chauvin Mechanism in Action
The catalytic cycle of Ring-Closing Metathesis is generally understood to proceed via the Chauvin mechanism.[3] The reaction is initiated by the coordination of one of the terminal alkenes of the diene substrate to the ruthenium catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, releasing a new alkylidene and forming a different metallacyclobutane with the second alkene of the substrate. A final retro-[2+2] cycloaddition liberates the cyclic alkene product and regenerates the catalyst, which can then re-enter the catalytic cycle. The primary driving force for the reaction is the formation of a stable cyclic product and the release of a volatile byproduct, typically ethylene.[3]
Visualizing the RCM Catalytic Cycle
Caption: The Chauvin mechanism for Ring-Closing Metathesis.
Critical Experimental Parameters: A Guide to Success
The success of an RCM reaction, particularly with a sterically demanding substrate like this compound, hinges on the careful selection and optimization of several key parameters.
Catalyst Selection: Navigating the Ruthenium Landscape
The choice of catalyst is paramount for an efficient RCM reaction. The evolution of ruthenium catalysts has provided a toolbox with varying activities and stabilities.
-
First-Generation Grubbs Catalyst (G-I): While a foundational catalyst, G-I generally exhibits lower activity and is less stable compared to its successors. It may be suitable for simple, unhindered substrates but is often not the first choice for more challenging cyclizations.[4]
-
Second-Generation Grubbs Catalyst (G-II): G-II is significantly more active due to the replacement of a phosphine ligand with an N-heterocyclic carbene (NHC).[3] This increased activity comes with a broader tolerance for various functional groups, making it a robust starting point for many piperidine syntheses.[4]
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts greater stability, particularly at elevated temperatures.[1][5] The second-generation Hoveyda-Grubbs catalyst (HG-II) is often the preferred choice for difficult RCM reactions due to its high activity and stability.[6] For the sterically hindered quaternary center in our target substrate, HG-II is the recommended catalyst .[7]
| Catalyst Generation | Key Features | Recommended Use Cases |
| Grubbs I (G-I) | Lower activity, less stable. | Simple, unhindered dienes. |
| Grubbs II (G-II) | High activity, good functional group tolerance.[4] | General purpose, good starting point. |
| Hoveyda-Grubbs II (HG-II) | High activity, high thermal stability.[1][6] | Challenging substrates, reactions requiring heat. |
The Crucial Role of the N-Boc Protecting Group
The presence of a basic nitrogen atom in the piperidine precursor can coordinate to the ruthenium center, thereby inhibiting the catalyst.[4] The use of an electron-withdrawing protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to mitigate this issue. The Boc group reduces the nucleophilicity of the nitrogen, preventing catalyst poisoning and ensuring efficient cyclization.
Reaction Conditions: Solvent, Concentration, and Temperature
-
Solvent: Dichloromethane (DCM) and toluene are the most commonly employed solvents for RCM. DCM is often preferred for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal. Toluene is advantageous for reactions requiring higher temperatures to overcome activation barriers. For the target reaction, starting with degassed, anhydrous DCM is recommended.
-
Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization. To favor the desired cyclization, the reaction is typically run under high dilution conditions, generally in the range of 0.001 M to 0.05 M.
-
Temperature: The optimal temperature is catalyst and substrate-dependent. While many RCM reactions proceed efficiently at room temperature, more challenging substrates may require heating. With the thermally stable HG-II catalyst, temperatures can be raised to 40-60 °C to facilitate the reaction.[8] It is advisable to start the reaction at room temperature and gently heat if the reaction is sluggish.
Addressing Isomerization: A Common Pitfall
A frequent side reaction in RCM is the isomerization of the double bonds in either the starting material or the product.[9] This is often attributed to the formation of ruthenium-hydride species from catalyst degradation.[4] Such isomerization can lead to a mixture of products and reduced yields of the desired compound. Strategies to suppress isomerization include:
-
Using highly active catalysts to ensure rapid RCM before isomerization can occur.
-
Minimizing reaction time.
-
The addition of isomerization inhibitors such as 1,4-benzoquinone or phenol, although these can sometimes also reduce the catalyst's activity.[8]
Experimental Protocol: Synthesis of a Spirocyclic Piperidine Precursor
This protocol details the ring-closing metathesis of a representative substrate, Ethyl 1-Boc-3-allyl-3-(pent-4-en-1-yl)piperidine-3-carboxylate.
Visualizing the Experimental Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. Ring Closing Metathesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. rcr.colab.ws [rcr.colab.ws]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Topic: Efficient Cleavage of the Boc Protecting Group from Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its widespread use stems from its remarkable stability across a broad spectrum of non-acidic reaction conditions—including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation—and its predictably facile removal under acidic conditions.[1][3] This combination of stability and lability makes the Boc group an indispensable tool in multi-step syntheses, particularly in peptide chemistry and the construction of complex pharmaceutical intermediates.[1]
This application note provides a detailed guide to the deprotection of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, a versatile heterocyclic building block. Piperidine scaffolds are prevalent in numerous clinically significant molecules, and methods for their functionalization are of high interest.[4][5] The selective removal of the Boc group from this substrate unmasks the secondary amine, enabling subsequent synthetic transformations at the nitrogen atom.
We present two robust, field-proven protocols utilizing common acidic reagents: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). This guide explains the underlying reaction mechanism, offers step-by-step experimental procedures, and provides expert insights into reaction monitoring, troubleshooting, and characterization of the final product, Ethyl 3-allylpiperidine-3-carboxylate.
Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established E1 mechanism.[1][2][6][7] The process involves three key stages:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This initial step activates the protecting group for cleavage.[1][7]
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves heterolytically to form a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][6]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the free secondary amine.[1][6][7] Under the acidic reaction conditions, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
The liberated tert-butyl cation can be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, participate in side reactions by alkylating other nucleophilic species present.[6] For many substrates, the formation of isobutylene is the primary pathway. It is crucial to perform this reaction in a well-ventilated fume hood or with a system open to the atmosphere to allow for the safe release of gaseous byproducts.[1][6]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols & Methodologies
The choice between TFA and HCl often depends on the presence of other acid-sensitive functional groups and the desired salt form of the final product.[8] Both methods are highly effective for the target substrate.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is one of the most common and rapid procedures for Boc deprotection, typically reaching completion within 30 minutes to a few hours at room temperature.[9]
Materials & Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM (approx. 5-10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution. A common and effective mixture is 20-50% TFA in DCM (v/v).[10]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-90 minutes.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[9] (See Reaction Monitoring section below).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Work-up (Neutralization):
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).[8]
-
Combine the organic layers, wash with brine (1 x), and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected product, Ethyl 3-allylpiperidine-3-carboxylate, typically as an oil.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an excellent alternative to TFA and is particularly useful if the trifluoroacetate salt proves difficult to handle or if a crystalline hydrochloride salt is desired.[11][12][13]
Materials & Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane or use the HCl solution directly as the solvent.
-
Acid Addition: Add the 4M HCl in 1,4-Dioxane solution (5-10 equiv.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, two work-up options are common:
-
Option A (Direct Precipitation): Add cold diethyl ether to the reaction mixture to precipitate the product as its hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[9][12]
-
Option B (Solvent Removal & Neutralization): Remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step. Alternatively, perform a basic work-up as described in Protocol 1 (Step 7) to obtain the free amine.
-
Caption: General experimental workflow for Boc deprotection.
Data Summary of Deprotection Methods
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 30 - 90 minutes | 1 - 4 hours |
| Work-up | Basic wash (e.g., NaHCO₃) and extraction | Precipitation with ether or basic work-up |
| Product Form | Free amine (oil) | Hydrochloride salt (often solid) or free amine |
| Key Advantage | Fast and highly effective | Avoids TFA; can yield a crystalline salt |
| Considerations | TFA is corrosive and requires careful handling | Dioxane is a peroxide-former; use fresh solvent |
Reaction Monitoring and Product Characterization
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique for monitoring the reaction's progress.[14]
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point.
-
Observation: The Boc-protected starting material is significantly less polar than the deprotected product. On the TLC plate, the starting material will have a higher Retention Factor (Rf), while the product (the free amine or its salt) will appear as a new, more polar spot at a much lower Rf, often close to the baseline.[14] The reaction is complete when the starting material spot is no longer visible.
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the definitive method for confirming successful deprotection.[14]
-
Key Diagnostic Signal: The most telling sign of a complete reaction is the complete disappearance of the sharp, large singlet corresponding to the nine equivalent protons of the tert-butyl group. This peak is typically found around δ 1.4 ppm in the spectrum of the starting material.[10][14] Its absence in the product spectrum confirms the removal of the Boc group.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient acid. 2. Insufficient reaction time. 3. Deactivated reagent. | 1. Add additional equivalents of acid. 2. Allow the reaction to stir for a longer period, monitoring by TLC. Gentle heating (30-40 °C) can be considered.[10] 3. Use fresh, high-quality reagents (anhydrous solvent, fresh TFA/HCl solution). |
| Side Product Formation | Alkylation by the tert-butyl cation on other nucleophilic sites. | While less common for this substrate, if unexpected byproducts are observed, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to trap the carbocation.[10][15] |
| Difficult Work-up | 1. Emulsion during extraction. 2. Product is water-soluble as the ammonium salt. | 1. Add brine to the separatory funnel to help break the emulsion. 2. If the product is lost to the aqueous layer, re-acidify the aqueous phase and extract again, or consider using Protocol 2 and isolating the product as a precipitated hydrochloride salt.[16] |
| Product is an intractable oil | The free amine may not crystallize. | If a solid is required for handling or purification, converting the free amine to its hydrochloride salt is a common strategy. Dissolve the free amine in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether/dioxane. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Functionalization of the Allyl Group on the Piperidine Ring: An Application Guide for Synthetic and Medicinal Chemists
Introduction: The Piperidine Moiety and the Strategic Importance of the Allyl Group
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets. The introduction of an allyl group onto the piperidine nitrogen or carbon framework opens a gateway to a diverse array of subsequent chemical transformations. This allyl "handle" serves as a versatile precursor for introducing a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for the functionalization of the allyl group on the piperidine ring. We will delve into the mechanistic underpinnings of each reaction, provide field-proven protocols, and discuss the strategic considerations that guide the choice of a particular synthetic route.
Core Functionalization Strategies
The reactivity of the allyl group's carbon-carbon double bond is the cornerstone of its utility. A variety of powerful and well-established organometallic and classical organic reactions can be employed to transform this moiety. This guide will focus on the following high-impact transformations:
-
Heck Coupling: For the formation of carbon-carbon bonds, introducing aryl or vinyl substituents.
-
Wacker-Tsuji Oxidation: To convert the terminal alkene into a methyl ketone.
-
Hydroformylation: For the introduction of a formyl group, leading to aldehydes and subsequent derivatives.
-
Dihydroxylation: To create vicinal diols, valuable precursors for further modification.
-
Epoxidation and Ring-Opening: A two-step sequence to introduce a variety of nucleophiles.
-
Olefin Metathesis: For the formation of new carbon-carbon double bonds, including ring-closing and cross-metathesis.
The following diagram illustrates the central role of the N-allyl piperidine scaffold and the diverse functional groups that can be accessed through these key transformations.
Figure 1: Key functionalization pathways of N-allyl piperidine.
Heck Coupling: Aryl and Vinyl Group Installation
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an alkene and an aryl or vinyl halide (or triflate).[1][2] This transformation is invaluable for introducing aromatic and unsaturated moieties, which are common features in pharmacologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Heck reaction is a well-studied process involving a Pd(0)/Pd(II) cycle.[2] The key steps are:
-
Oxidative Addition: The aryl or vinyl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by syn-migratory insertion of the alkene into the Pd-carbon bond.
-
β-Hydride Elimination: A hydrogen atom on the β-carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release HX. A base is required to neutralize the acid produced.
Figure 2: Simplified catalytic cycle for the Heck reaction.
Protocol: Heck Coupling of N-Allyl Piperidine with 4-Bromoanisole
This protocol describes a typical phosphine-free palladium-catalyzed Heck reaction.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Allylpiperidine | 125.22 | 125 mg | 1.0 mmol |
| 4-Bromoanisole | 187.04 | 206 mg | 1.1 mmol |
| Palladium(II) Acetate | 224.50 | 4.5 mg | 0.02 mmol |
| Triethylamine (TEA) | 101.19 | 202 mg (0.28 mL) | 2.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 5 mL | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add N-allylpiperidine (1.0 mmol), 4-bromoanisole (1.1 mmol), palladium(II) acetate (0.02 mmol), and DMF (5 mL).
-
Degas the solution by bubbling with N₂ or Ar for 15 minutes.
-
Add triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Expert Insights: The choice of base and solvent can significantly impact the reaction outcome. While triethylamine and DMF are commonly used, other bases like potassium carbonate and solvents such as acetonitrile or NMP may be beneficial for specific substrates. For less reactive aryl chlorides, the use of phosphine ligands (e.g., PPh₃, XPhos) is often necessary to facilitate the oxidative addition step.[3]
Wacker-Tsuji Oxidation: Synthesis of Methyl Ketones
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[4][5] This reaction is the laboratory-scale equivalent of the industrial Wacker process, which produces acetaldehyde from ethylene.[6] For the N-allyl piperidine scaffold, this transformation provides a straightforward route to a piperidinyl propanone derivative, a valuable building block for further elaboration.
Mechanistic Rationale
The Wacker-Tsuji oxidation involves the nucleophilic attack of water on a palladium-coordinated alkene. A co-oxidant, typically a copper salt, is used to regenerate the active Pd(II) catalyst from the Pd(0) formed during the reaction.[4][6]
-
Alkene Coordination: The allyl group coordinates to the Pd(II) catalyst.
-
Nucleophilic Attack: A water molecule attacks the coordinated alkene from the face opposite the palladium, leading to a β-hydroxyalkyl-palladium intermediate.
-
β-Hydride Elimination: This is followed by β-hydride elimination to form an enol, which tautomerizes to the more stable ketone.
-
Catalyst Regeneration: The resulting Pd(0) is re-oxidized to Pd(II) by CuCl₂, which is in turn regenerated by oxygen.
Figure 3: General workflow for the Wacker-Tsuji oxidation.
Protocol: Wacker-Tsuji Oxidation of N-Allyl Piperidine
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Allylpiperidine | 125.22 | 125 mg | 1.0 mmol |
| Palladium(II) Chloride | 177.33 | 18 mg | 0.1 mmol |
| Copper(II) Chloride | 134.45 | 134 mg | 1.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.5 mL | - |
| Water | 18.02 | 0.5 mL | - |
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve palladium(II) chloride (0.1 mmol) and copper(II) chloride (1.0 mmol) in a mixture of DMF (4.5 mL) and water (0.5 mL).
-
Stir the solution until all solids have dissolved.
-
Add N-allylpiperidine (1.0 mmol) to the solution.
-
Fit the flask with a balloon filled with oxygen (or bubble O₂ through the solution).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine to prevent tailing) to yield the methyl ketone.
Expert Insights: The regioselectivity of the Wacker oxidation is a key consideration. For terminal alkenes, Markovnikov addition of the nucleophile (water) is strongly favored, leading to the methyl ketone.[4] The use of a mixed solvent system like DMF/water is crucial for solubilizing both the organic substrate and the inorganic salts.[4]
Hydroformylation: Accessing Aldehydes
Hydroformylation, also known as the oxo process, is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[7] This reaction, typically catalyzed by rhodium or cobalt complexes, is a cornerstone of industrial organic synthesis and provides a direct route to aldehydes from the allyl piperidine precursor.[8][9] These aldehydes are versatile intermediates for reductive amination, oxidation to carboxylic acids, or Wittig-type reactions.
Mechanistic Rationale
The hydroformylation reaction proceeds through a catalytic cycle involving a metal-hydride species. The key steps for a rhodium-catalyzed process are:
-
Ligand Dissociation and Alkene Coordination: A phosphine ligand dissociates from the rhodium catalyst, allowing the alkene to coordinate.
-
Migratory Insertion: The alkene inserts into the rhodium-hydride bond, forming an alkyl-rhodium intermediate.
-
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-carbon bond, forming an acyl-rhodium species.
-
Oxidative Addition of H₂ and Reductive Elimination: Hydrogen gas adds to the rhodium complex, and the aldehyde product is eliminated, regenerating the rhodium-hydride catalyst.
The regioselectivity (linear vs. branched aldehyde) is a critical aspect and can be controlled by the choice of catalyst and ligands.[9] For many applications, the linear aldehyde is the desired product.
Protocol: Rhodium-Catalyzed Hydroformylation of N-Allyl Piperidine
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Allylpiperidine | 125.22 | 125 mg | 1.0 mmol |
| Rh(acac)(CO)₂ | 258.01 | 2.6 mg | 0.01 mmol |
| Triphenylphosphine (PPh₃) | 262.29 | 26.2 mg | 0.1 mmol |
| Toluene | 92.14 | 10 mL | - |
Procedure:
-
Caution: This reaction must be performed in a high-pressure reactor (autoclave) by trained personnel.
-
In a glovebox, charge the autoclave reactor liner with N-allylpiperidine (1.0 mmol), Rh(acac)(CO)₂ (0.01 mmol), triphenylphosphine (0.1 mmol), and toluene (10 mL).
-
Seal the reactor and remove it from the glovebox.
-
Pressurize the reactor with syngas (a 1:1 mixture of CO and H₂) to 20 bar.
-
Heat the reactor to 80 °C and stir for 12-24 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess pressure in a fume hood.
-
Open the reactor and concentrate the contents under reduced pressure.
-
The crude aldehyde can often be used directly in the next step or purified by column chromatography on silica gel.
Expert Insights: The ratio of phosphine ligand to rhodium is a key parameter for controlling regioselectivity. A higher ligand concentration generally favors the formation of the linear aldehyde.[9] The reaction is sensitive to impurities, so using high-purity reagents and solvents is essential for reproducibility.
Dihydroxylation: Formation of Vicinal Diols
The conversion of the allyl group to a vicinal diol introduces two hydroxyl groups in a single step. This transformation is most commonly achieved using osmium tetroxide (OsO₄) in a catalytic amount, with a stoichiometric co-oxidant. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which is of paramount importance in drug development.[10][11]
Mechanistic Rationale
The dihydroxylation with osmium tetroxide proceeds via a concerted [3+2] cycloaddition of the OsO₄ to the alkene, forming a cyclic osmate ester.[11] This intermediate is then hydrolyzed to release the syn-diol. The co-oxidant, such as N-methylmorpholine N-oxide (NMO), regenerates the OsO₄ from its reduced form, allowing the use of catalytic amounts of the toxic and expensive osmium reagent.[12]
Figure 4: General workflow for catalytic dihydroxylation.
Protocol: Upjohn Dihydroxylation of N-Allyl Piperidine
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Allylpiperidine | 125.22 | 125 mg | 1.0 mmol |
| N-Methylmorpholine N-oxide (NMO) | 117.15 | 140 mg | 1.2 mmol |
| Osmium Tetroxide (4% in H₂O) | 254.23 | 0.06 mL | 0.01 mmol |
| Acetone | 58.08 | 9 mL | - |
| Water | 18.02 | 1 mL | - |
Procedure:
-
Caution: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a round-bottom flask, add N-allylpiperidine (1.0 mmol), NMO (1.2 mmol), acetone (9 mL), and water (1 mL).
-
Stir the mixture at room temperature until the NMO has dissolved.
-
Add the osmium tetroxide solution (0.01 mmol) dropwise. The solution will typically turn dark brown.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (5 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Expert Insights: For asymmetric dihydroxylation, commercially available AD-mix-α and AD-mix-β reagents, which contain the osmium catalyst, co-oxidant, and a chiral ligand, provide a convenient and highly effective method for obtaining enantiomerically enriched diols.[10] The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.
Epoxidation and Nucleophilic Ring-Opening
This two-step sequence is a highly versatile method for introducing a wide range of functionalities. First, the allyl group is converted to an epoxide, a strained three-membered ring containing an oxygen atom. This is typically achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is an excellent electrophile and can be opened by a variety of nucleophiles, leading to β-functionalized alcohols.[13]
Mechanistic Rationale
The nucleophilic ring-opening of epoxides can proceed under either basic/neutral or acidic conditions, with different regiochemical outcomes.[14]
-
Under basic or neutral conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction.
-
Under acidic conditions: The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state.
Protocol: Epoxidation of N-Allyl Piperidine and Ring-Opening with Sodium Azide
Step A: Epoxidation
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Allylpiperidine | 125.22 | 125 mg | 1.0 mmol |
| m-CPBA (77%) | 172.57 | 246 mg | 1.1 mmol |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | - | - |
Procedure:
-
Dissolve N-allylpiperidine (1.0 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude epoxide, which is often used directly in the next step.
Step B: Ring-Opening with Sodium Azide
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Crude Epoxide | ~141.22 | ~141 mg | ~1.0 mmol |
| Sodium Azide (NaN₃) | 65.01 | 98 mg | 1.5 mmol |
| Ammonium Chloride (NH₄Cl) | 53.49 | 80 mg | 1.5 mmol |
| Methanol/Water (4:1) | - | 5 mL | - |
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Dissolve the crude epoxide (~1.0 mmol) in a 4:1 mixture of methanol and water (5 mL).
-
Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the azido alcohol.
Olefin Metathesis: Reshaping the Carbon Skeleton
Olefin metathesis is a Nobel Prize-winning reaction that allows for the cutting and rearranging of carbon-carbon double bonds, catalyzed by ruthenium or molybdenum complexes.[15] For the allyl piperidine scaffold, cross-metathesis (CM) with another alkene can be used to elongate or modify the side chain, while ring-closing metathesis (RCM) can be employed if a second alkene is present in the molecule to form a new ring.[16][17]
Mechanistic Rationale
The reaction proceeds via a series of [2+2] cycloadditions and cycloreversions involving the catalyst's metal-carbene bond and the substrate's alkene bond, passing through a metallacyclobutane intermediate. This process effectively "swaps" the alkylidene partners of the double bonds.
Protocol: Cross-Metathesis of N-Allyl Piperidine with Methyl Acrylate
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Allylpiperidine | 125.22 | 125 mg | 1.0 mmol |
| Methyl Acrylate | 86.09 | 258 mg (0.28 mL) | 3.0 mmol |
| Grubbs' 2nd Gen. Catalyst | 848.97 | 21 mg | 0.025 mmol |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve N-allylpiperidine (1.0 mmol) and methyl acrylate (3.0 mmol) in degassed DCM (10 mL).
-
Add Grubbs' 2nd generation catalyst (0.025 mmol).
-
Stir the reaction at room temperature for 4-8 hours. The reaction mixture will typically change color.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the cross-metathesis product.
Expert Insights: The choice of catalyst is critical for the success of metathesis reactions. Grubbs' 2nd generation and the Hoveyda-Grubbs catalysts are generally more robust and have a broader substrate scope than the 1st generation catalysts.[15] The stereoselectivity of the newly formed double bond is often an important consideration, with the E-isomer typically being the major product.
Conclusion
The functionalization of the allyl group on the piperidine ring provides a powerful and versatile platform for the synthesis of novel and diverse chemical entities. The six core methodologies detailed in this guide—Heck coupling, Wacker-Tsuji oxidation, hydroformylation, dihydroxylation, epoxidation/ring-opening, and olefin metathesis—represent a robust toolkit for medicinal and synthetic chemists. A thorough understanding of the mechanistic principles and practical considerations behind each of these transformations allows for the rational design of synthetic routes to access complex piperidine derivatives with tailored properties for drug discovery and development.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wacker (Oxidation) [quimicaorganica.org]
- 6. Wacker process - Wikipedia [en.wikipedia.org]
- 7. Hydroformylation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. メタセシス反応 [sigmaaldrich.com]
- 16. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 17. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, valued for its conformational flexibility and its ability to present substituents in well-defined three-dimensional orientations. This allows for precise interactions with biological targets.[1] The introduction of chirality and further functionalization on the piperidine ring can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.[2] Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a highly versatile building block that embodies these desirable characteristics, offering medicinal chemists a powerful tool for the synthesis of novel therapeutics. The Boc-protected nitrogen allows for controlled synthetic manipulations, while the ester and allyl groups at the 3-position provide orthogonal handles for diverse chemical transformations.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound serves as a key intermediate in the synthesis of a variety of complex molecules with therapeutic potential. Its utility is particularly pronounced in the development of modulators for challenging targets such as G-protein coupled receptors (GPCRs). Two prominent areas of application are the synthesis of novel opioid receptor modulators for pain management and neurokinin-3 (NK3) receptor antagonists for the treatment of sex-hormone-related disorders.
Opioid Receptor Modulators: A New Frontier in Pain Management
The opioid receptor system is a critical target for the development of analgesics.[3] However, traditional opioid agonists are often associated with severe side effects. The development of biased agonists or allosteric modulators that selectively activate specific signaling pathways offers a promising strategy to separate the therapeutic effects from the adverse ones.[3] The 3,3-disubstituted piperidine scaffold, accessible from this compound, is a key pharmacophore in a number of potent and selective opioid receptor modulators.
Key Advantages of the 3,3-Disubstituted Piperidine Scaffold:
-
Precise Vectorial Display of Substituents: The rigidified piperidine ring orients the substituents in a specific manner, allowing for optimized interactions with the receptor's binding pocket.
-
Modulation of Physicochemical Properties: The nature of the substituents at the 3-position can be tailored to fine-tune properties such as lipophilicity and metabolic stability, which are crucial for oral bioavailability and duration of action.
-
Access to Spirocyclic Systems: The allyl group can be further elaborated to construct spirocyclic systems, which are of great interest in drug discovery for their ability to explore novel chemical space and improve potency.
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway for the μ-opioid receptor (MOR), a primary target for analgesics.
Caption: Canonical μ-opioid receptor signaling pathway.
Neurokinin-3 (NK3) Receptor Antagonists: A Non-Hormonal Approach to Vasomotor Symptoms
The neurokinin-3 (NK3) receptor, another member of the GPCR family, has emerged as a key target for the treatment of menopausal vasomotor symptoms (hot flashes).[4] Fezolinetant, a recently approved NK3 receptor antagonist, demonstrates the therapeutic potential of targeting this pathway. The synthesis of fezolinetant and its analogs often involves piperidine-containing intermediates. This compound provides a versatile starting point for the construction of the complex heterocyclic systems found in many NK3 receptor antagonists.
Synthetic Utility in NK3 Antagonist Development:
-
Scaffold for Heterocycle Annulation: The allyl and ester functionalities can be manipulated to build fused or spirocyclic heterocyclic systems, which are common motifs in potent NK3 receptor antagonists.
-
Introduction of Key Pharmacophoric Elements: The piperidine nitrogen and the substituents at the 3-position can be elaborated to introduce the necessary pharmacophoric groups for high-affinity binding to the NK3 receptor.
Neurokinin-3 Receptor Signaling Pathway
The diagram below outlines the signaling cascade initiated by the activation of the NK3 receptor.
Caption: Neurokinin-3 receptor signaling pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of this compound. Researchers should adapt these procedures based on their specific synthetic targets and available laboratory resources.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available Ethyl 1-Boc-3-oxopiperidine-4-carboxylate. The first step involves a reduction of the ketone to the corresponding alcohol, followed by an allylation reaction.
Step 1: Reduction of Ethyl 1-Boc-3-oxopiperidine-4-carboxylate
-
Materials:
-
Ethyl 1-Boc-3-oxopiperidine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve Ethyl 1-Boc-3-oxopiperidine-4-carboxylate (1.0 eq) in methanol (10 mL/g of substrate) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Ethyl 1-Boc-3-hydroxypiperidine-4-carboxylate, which can often be used in the next step without further purification.
-
Step 2: Palladium-Catalyzed Asymmetric Allylation
This step is based on established methods for palladium-catalyzed asymmetric allylic alkylation of enolates.[5][6][7]
-
Materials:
-
Ethyl 1-Boc-3-hydroxypiperidine-4-carboxylate (from Step 1)
-
Allyl acetate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (R,R)-Trost ligand)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))
-
Schlenk flask, syringe, inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (7.5 mol%).
-
Add anhydrous, degassed THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve the crude Ethyl 1-Boc-3-hydroxypiperidine-4-carboxylate (1.0 eq) in anhydrous THF.
-
Add the base (e.g., BSA, 1.2 eq) to the solution of the piperidine derivative and stir for 30 minutes at room temperature.
-
Add allyl acetate (1.5 eq) to the reaction mixture.
-
Transfer the pre-formed palladium catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 2: Application in the Synthesis of a Spirocyclic Opioid Modulator Precursor
This protocol illustrates how the allyl group of this compound can be utilized in a ring-closing metathesis (RCM) reaction to form a spirocyclic scaffold.
-
Materials:
-
This compound
-
A suitable diene partner (e.g., a protected allylamine)
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask, inert atmosphere.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the diene partner (1.1 eq) in anhydrous, degassed DCM in a Schlenk flask under an inert atmosphere.
-
Add Grubbs' second-generation catalyst (5-10 mol%) to the solution.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spirocyclic piperidine derivative.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |
| This compound | C₁₆H₂₇NO₄ | 297.39 | Intermediate for opioid receptor modulators and NK3 receptor antagonists. |
| Precursor for Spirocyclic Opioid Modulator | Varies | Varies | Advanced intermediate for novel analgesics. |
| Precursor for NK3 Receptor Antagonist | Varies | Varies | Advanced intermediate for non-hormonal treatment of vasomotor symptoms. |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a protected piperidine core with orthogonal functional handles at the 3-position provides a powerful platform for the synthesis of complex and biologically active molecules. The applications highlighted in the development of novel opioid receptor modulators and NK3 receptor antagonists underscore its importance in addressing significant unmet medical needs. Future applications of this and related 3,3-disubstituted piperidine scaffolds are likely to expand into other therapeutic areas where precise control over molecular architecture is paramount for achieving high potency and selectivity. The continued development of efficient and stereoselective methods for the synthesis and elaboration of this key intermediate will undoubtedly accelerate the discovery of the next generation of innovative medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium upon N-Allylglyoxylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Enzyme Inhibitors Using a Piperidine Scaffold
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its synthetic tractability, favorable physicochemical properties, and ability to adopt specific three-dimensional conformations make it an ideal framework for the design of potent and selective enzyme inhibitors.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the strategic design, synthesis, and evaluation of piperidine-based enzyme inhibitors. We will delve into detailed, field-proven protocols for biochemical and cell-based screening, explain the causality behind experimental choices, and provide a framework for robust data analysis, thereby empowering research teams to accelerate their discovery pipelines.
The Piperidine Scaffold: A Privileged Framework in Enzyme Inhibition
The utility of the six-membered piperidine heterocycle in drug design is multifaceted.[3] Its saturated, non-aromatic nature allows for a defined three-dimensional geometry (typically a chair conformation), which is crucial for precise interaction with the binding pockets of target enzymes.[5] The basic nitrogen atom (pKa ~11.2) is often a key pharmacophoric feature, capable of forming critical hydrogen bonds or salt bridges with acidic residues in an enzyme's active site, thereby anchoring the inhibitor.[2] Furthermore, the piperidine ring serves as a versatile anchor for a wide array of substituents at multiple positions, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) and fine-tune properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3][4]
The metabolic stability of the piperidine scaffold is another significant advantage, although this is highly dependent on the substitution pattern.[3] Its presence in numerous approved drugs is a testament to its general druggability and favorable safety profile.[1][3]
Strategic Design of Piperidine-Based Inhibitors
A successful inhibitor design campaign integrates computational methods with medicinal chemistry intuition. The overall workflow involves iterative cycles of design, synthesis, and testing to optimize for potency and drug-like properties.
Figure 1: Iterative workflow for the development of piperidine-based enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies
SAR is the cornerstone of lead optimization. Once an initial "hit" compound is identified, systematic modifications are made to the piperidine scaffold and its substituents to probe their effects on inhibitory activity.[6][7] For instance, in the development of inhibitors for Mycobacterium tuberculosis MenA, researchers explored three molecular regions of a piperidine lead compound to improve potency and drug disposition properties.[6][7] These studies help to build a coherent model of the pharmacophore—the essential molecular features required for biological activity.
Scaffold Hopping
When a lead series is encumbered by issues like poor pharmacokinetics or patentability, scaffold hopping can provide a path to novel chemical matter while retaining key pharmacophoric elements.[8] This strategy involves replacing the central piperidine core with a different, often isosteric, ring system that maintains the crucial 3D orientation of the substituents required for target binding.[8][9]
Synthesis of Piperidine Derivatives
The synthesis of substituted piperidines is a well-established field, offering numerous routes to access diverse analogues.[10] Common strategies include:
-
Functionalization of Pre-existing Scaffolds: Starting with commercially available piperidines and modifying them through N-alkylation, acylation, or cross-coupling reactions at various ring positions.[11]
-
Chemo-enzymatic Dearomatization: Using enzymes to asymmetrically reduce activated pyridines, providing a highly efficient and stereoselective route to chiral piperidines.[12]
-
Multi-component Reactions: Combining several starting materials in a single step to rapidly build molecular complexity.
The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis required.
Experimental Protocols: Screening and Characterization
The goal of a screening campaign is not just to find potent inhibitors, but to find those that are effective in a physiologically relevant context.[13] This necessitates a tiered approach, starting with direct biochemical assays and progressing to more complex cell-based models.
Protocol 1: In Vitro Biochemical Inhibition Assay (Fluorescence-Based)
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme. The principle relies on a substrate that becomes fluorescent upon enzymatic cleavage.[1] Inhibition of the enzyme results in a decreased fluorescence signal.
Causality and Rationale:
-
Why a fluorescence assay? Fluorescence-based assays are highly sensitive, require minimal reagents, and are amenable to high-throughput screening (HTS) in 96- or 384-well plate formats.[14]
-
Why pre-incubate? Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated. This is critical for obtaining accurate and reproducible IC50 values, especially for slow-binding inhibitors.[15]
-
Why a vehicle control? The vehicle control (e.g., DMSO) accounts for any effect the solvent might have on enzyme activity and establishes the 100% activity (uninhibited) baseline.
Materials:
-
Purified target enzyme
-
Fluorogenic substrate
-
Assay buffer (optimized for pH and salt concentration for the specific enzyme)
-
Test compounds (piperidine derivatives) dissolved in 100% DMSO
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Dispense Compounds: Add 1 µL of each compound dilution to the wells of the 96-well plate. Include wells for "vehicle control" (1 µL of 100% DMSO) and "background control" (1 µL of 100% DMSO).
-
Enzyme Preparation & Addition: Dilute the enzyme to its working concentration (e.g., 2X the final concentration) in cold assay buffer. Add 50 µL of the diluted enzyme to all wells except the background controls. To the background wells, add 50 µL of assay buffer alone.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate at its working concentration (e.g., 2X the final concentration, typically at or below its Km value) in assay buffer.[16] Add 50 µL of the substrate solution to all wells to start the reaction. The final volume is now 101 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature. Read the fluorescence kinetically over a set period (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to enzyme activity.
Figure 2: Workflow for a typical fluorescence-based biochemical assay.
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the average rate of the background controls from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[1]
Protocol 2: Cell-Based Assay for Inhibitor Efficacy (MTT Proliferation Assay)
This protocol assesses the effect of an inhibitor on the proliferation or viability of cancer cells where the target enzyme is critical for survival. A reduction in cell viability indicates successful target engagement and downstream functional effect in a cellular context.[17][18]
Causality and Rationale:
-
Why a cell-based assay? Biochemical assays test inhibitors against an isolated enzyme. Cell-based assays provide a more physiologically relevant system, testing whether a compound can cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect.[13][19]
-
Why the MTT assay? The MTT assay is a colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product. It is a reliable, cost-effective, and widely used method to assess cell viability.[17]
Materials:
-
Cancer cell line dependent on the target enzyme
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (piperidine derivatives)
-
96-well clear, flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percent viability for each concentration: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control)
-
Plot the percent viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value (effective concentration that causes 50% reduction in viability).
Mechanism of Action (MOA) Assays
After identifying potent inhibitors, it is crucial to understand how they inhibit the enzyme. MOA studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).[16] This is typically done by running a matrix of experiments where the concentrations of both the inhibitor and the substrate are varied. By analyzing the resulting changes in enzyme kinetics (Km and Vmax), one can elucidate the binding mechanism, which provides invaluable information for further lead optimization.[16]
Data Presentation
Clear presentation of quantitative data is essential for comparing the potency and selectivity of different compounds.
Table 1: Inhibitory Potency of Exemplary Piperidine Derivatives Against Target Enzymes
| Compound ID | Target Enzyme | Scaffold Modification | IC50 Value | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine | 5.7 nM | [1] |
| Compound 21 | Acetylcholinesterase (AChE) | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM | [1] |
| Compound 22a | HIV-1 Protease | (R)-piperidine-3-carboxamide at P2-ligand | 3.61 nM | [20] |
| Compound 11e | Influenza Virus Replication | tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | 50 nM (EC50) | [17][21] |
Example Signaling Pathway: Cholinergic Neurotransmission
Piperidine-based inhibitors of acetylcholinesterase (AChE), like Donepezil, are a primary therapeutic strategy for Alzheimer's disease.[1] They act by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic signaling.
Figure 3: Mechanism of action for piperidine-based AChE inhibitors in the cholinergic synapse.
Conclusion
The piperidine scaffold remains a highly valuable and versatile starting point for the development of novel enzyme inhibitors. Its favorable physicochemical and structural properties provide a solid foundation for medicinal chemistry efforts. By employing a systematic workflow that integrates rational design, robust biochemical screening, and physiologically relevant cell-based assays, research teams can efficiently identify and optimize potent and selective piperidine-based candidates. The protocols and strategies outlined in this guide offer a validated framework to support and accelerate these critical drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. scholar.umw.edu [scholar.umw.edu]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate in the Total Synthesis of Bioactive Alkaloids
Introduction: The Privileged Piperidine Scaffold and the Rise of a Versatile Building Block
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The precise arrangement of substituents on this six-membered nitrogenous heterocycle is often critical for its therapeutic efficacy, making the development of methods for their stereocontrolled synthesis a cornerstone of modern medicinal chemistry and drug discovery.[1] Within this context, chiral 3,3-disubstituted piperidines present a particularly challenging yet valuable synthetic target. Ethyl 1-Boc-3-allylpiperidine-3-carboxylate has emerged as a highly versatile and strategic building block for the asymmetric synthesis of complex alkaloids. Its key features—a protected nitrogen, a quaternary center bearing both an ester and an allyl group—provide a rich platform for diverse chemical manipulations, enabling the construction of intricate molecular architectures.
This comprehensive guide details the synthesis of this compound and showcases its application in the total synthesis of two distinct classes of bioactive alkaloids: the indole alkaloid (-)-quebrachamine and the quinolizidine alkaloid (-)-lasubine II. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic advantages conferred by this pivotal synthetic intermediate.
Synthesis of the Core Building Block: this compound
The preparation of the title compound can be efficiently achieved from commercially available starting materials. A common and reliable route involves the allylation of the enolate of Ethyl 1-Boc-piperidine-3-carboxylate.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 1-Boc-piperidine-3-carboxylate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve Ethyl 1-Boc-piperidine-3-carboxylate in anhydrous THF. Slowly add this solution to the pre-formed LDA solution at -78 °C via cannula. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation.
-
Allylation: Add allyl bromide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield: 75-85%
Application 1: Total Synthesis of the Indole Alkaloid (-)-Quebrachamine
(-)-Quebrachamine is an Aspidosperma-type indole alkaloid that has been a target of synthetic interest due to its complex tetracyclic framework. The following is a strategic adaptation of the synthesis developed by Amat et al., demonstrating how a chiral equivalent of our title compound can be elaborated into this natural product.[2][3] The key is the creation of a chiral 3-allyl-3-ethoxycarbonylpiperidine derivative which serves as a pivotal intermediate.
Logical Workflow for (-)-Quebrachamine Synthesis
Caption: Synthetic strategy for (-)-quebrachamine.
Protocol 2: Elaboration to a Key Intermediate for (-)-Quebrachamine
This protocol outlines the conversion of the chiral piperidine building block into the key tryptamine-coupled intermediate. The initial chiral piperidine can be accessed through asymmetric synthesis methodologies, such as the use of phenylglycinol-derived oxazolopiperidone lactams as described by Amat and coworkers.[2][4][5][6]
Materials:
-
(R)-Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tryptamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Boc Deprotection: Dissolve (R)-Ethyl 1-Boc-3-allylpiperidine-3-carboxylate in DCM and cool to 0 °C. Add TFA dropwise and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Reductive Amination: To a solution of the crude piperidine salt in DCE, add tryptamine and stir for 30 minutes. Then, add STAB in portions at room temperature. Stir the reaction overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired tryptamine-coupled piperidine derivative.
This intermediate contains all the necessary carbon and nitrogen atoms for the subsequent construction of the tetracyclic core of (-)-quebrachamine through a Pictet-Spengler-type cyclization and further transformations.[7][8][9][10][11]
Application 2: Proposed Synthesis of the Quinolizidine Alkaloid (-)-Lasubine II via Ring-Closing Metathesis
(-)-Lasubine II is a Lythraceae alkaloid characterized by a quinolizidine core. Ring-closing metathesis (RCM) has proven to be a powerful strategy for the construction of such bicyclic nitrogen heterocycles.[12][13][14][15] this compound is an excellent precursor for the synthesis of the diene required for the key RCM step.
Strategic RCM Approach to the Quinolizidinone Core
Caption: RCM strategy for (-)-lasubine II synthesis.
Protocol 3: Synthesis of the Quinolizidinone Core
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous THF
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous DCM
-
Grubbs' second-generation catalyst
-
Anhydrous toluene
-
Ethyl vinyl ether
Procedure:
-
Reduction to the Amino Alcohol: In a flame-dried flask under argon, suspend LiAlH₄ in anhydrous THF and cool to 0 °C. Slowly add a solution of this compound in anhydrous THF. After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the crude amino alcohol.
-
Amide Formation: Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C. Add Et₃N followed by the dropwise addition of acryloyl chloride. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the N-acryloyl diene precursor.
-
Ring-Closing Metathesis: In a flame-dried flask, dissolve the diene precursor in anhydrous, degassed toluene. Add Grubbs' second-generation catalyst (2-5 mol%) and heat the mixture to 80 °C. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether. Concentrate the reaction mixture and purify by flash column chromatography to afford the quinolizidinone core.
This quinolizidinone can then be advanced to (-)-lasubine II through stereoselective reduction of the ketone and lactam functionalities.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Protocol 1 | Ethyl 1-Boc-piperidine-3-carboxylate | This compound | LDA, Allyl bromide | 75-85 |
| Protocol 2 (Key Step) | (R)-Ethyl 1-Boc-3-allylpiperidine-3-carboxylate | Tryptamine-coupled piperidine | TFA, Tryptamine, STAB | 60-70 (2 steps) |
| Protocol 3 (RCM) | N-Acryloyl Diene Precursor | Quinolizidinone Core | Grubbs' II Catalyst | 80-95 |
Conclusion: A Gateway to Molecular Complexity
This compound is a powerful and versatile building block that provides a streamlined entry into the synthesis of complex, biologically active alkaloids. Its strategic placement of functional groups allows for the facile construction of key intermediates for both intramolecular cyclizations, as demonstrated in the synthesis of (-)-quebrachamine, and ring-closing metathesis reactions, as proposed for the synthesis of (-)-lasubine II. The protocols detailed herein offer a practical guide for researchers in natural product synthesis and medicinal chemistry, highlighting the immense potential of this chiral piperidine derivative in the quest for novel therapeutic agents.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Enantioselective Synthesis of β-Substituted Piperidines - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Quebrachamine and Kopsiyunnanine D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective route to both (+)- and (–)-enantiomers of quebrachamine using a single chiral synthon - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Ring Closing Metathesis. Total Synthesis of (±)-Pseudotabersonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RCM-based synthesis of a variety of beta-C-glycosides and their in vitro anti-solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
Introduction
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a valuable substituted piperidine intermediate, frequently utilized in the development of complex molecular architectures for pharmaceutical agents.[1][2][3] The most common synthetic route to this compound is the α-alkylation of the corresponding ester, Ethyl 1-Boc-piperidine-3-carboxylate. This procedure involves the formation of a nucleophilic enolate at the C-3 position, followed by an SN2 reaction with an allyl halide.[4][5]
While theoretically straightforward, this synthesis is sensitive to reaction conditions, and deviations can lead to a range of byproducts that complicate purification and reduce yields. This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate the formation of common impurities encountered during this critical synthetic step.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, focusing on root causes and corrective actions.
Q1: My reaction yield is low, and I recover a significant amount of the starting material, Ethyl 1-Boc-piperidine-3-carboxylate. What went wrong?
A: This is the most frequent issue and almost always points to incomplete formation of the crucial enolate intermediate. The root cause is typically related to the base or the reaction environment.
-
Cause 1: Inactive or Insufficient Base. Lithium diisopropylamide (LDA) is a highly reactive, moisture-sensitive base.[4] If your LDA has degraded due to improper storage or prolonged exposure to air, its effective concentration will be lower than expected. Similarly, using less than a full equivalent (typically 1.05-1.1 eq.) will result in incomplete deprotonation.
-
Cause 2: Presence of Protic Impurities. The enolate is a very strong base and will be rapidly quenched by any available proton source. Trace amounts of water in the solvent (THF), glassware, or starting materials are the most common culprits. This reverts the enolate to the starting material before it has a chance to react with the allyl bromide.
-
Cause 3: Incorrect Temperature. The addition of LDA should be performed at very low temperatures (typically -78 °C) to ensure the formation of the kinetic enolate and prevent side reactions.[5][6] If the temperature is too high during enolate formation, base-consuming side reactions may occur.
Corrective Actions:
-
Verify Base Activity: Use freshly prepared LDA or titrate your commercial solution before use.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use freshly distilled, anhydrous THF. Ensure starting materials are dry.
-
Strict Temperature Control: Use a dry ice/acetone or a cryocooler bath to maintain the temperature at -78 °C during the deprotonation step.
Q2: My NMR spectrum shows an unexpected major product with a mass suggesting dimerization. What could it be?
A: This strongly suggests that a Claisen condensation has occurred. This side reaction happens when an enolate attacks the carbonyl group of another ester molecule, rather than the intended alkyl halide.
-
Causality: Claisen condensation becomes significant when the enolate concentration is in equilibrium with the starting ester. This occurs if a weaker, nucleophilic base like sodium ethoxide (NaOEt) is used instead of LDA.[7] Because the deprotonation is reversible, there is always a population of both enolate and unreacted ester present, allowing them to react with each other. Using a strong, sterically hindered, non-nucleophilic base like LDA ensures a rapid and quantitative conversion of the ester to the enolate, effectively removing the electrophilic starting material from the solution before the alkylating agent is added.[8][9]
Corrective Actions:
-
Use the Correct Base: Exclusively use a strong, non-nucleophilic base like LDA or LiHMDS for this transformation. Avoid alkoxide bases like NaOEt or KOtBu.
-
Maintain Low Temperature: The Claisen condensation has a higher activation energy than deprotonation. Performing the reaction at -78 °C heavily disfavors this side reaction.
Q3: After workup, I have a significant amount of a more polar, acidic compound that is difficult to separate. What is it?
A: You have likely formed the corresponding carboxylic acid, 1-Boc-3-allylpiperidine-3-carboxylic acid , due to ester hydrolysis (saponification).
-
Causality: The ethyl ester can be hydrolyzed to a carboxylate anion under basic conditions if water is present.[10] This can happen if the reaction is quenched with an excessive amount of aqueous solution while still basic, or if the workup is prolonged under basic conditions. Subsequent acidification during the workup (e.g., with NH₄Cl) will protonate the carboxylate to form the carboxylic acid.
Corrective Actions:
-
Anhydrous Reaction: Prevent water from entering the reaction flask.
-
Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl. Avoid using pure water or strong acids/bases for the initial quench.
-
Efficient Workup: Minimize the time the product spends in basic aqueous layers during extraction.
Q4: I see a minor byproduct with the same mass as my desired product in the LC-MS, but it has a different retention time. What could it be?
A: This is likely the O-alkylated byproduct . Enolates are ambident nucleophiles, meaning they can react on the α-carbon (C-alkylation) to give the desired product, or on the oxygen atom (O-alkylation) to form a ketene acetal.
-
Causality: While C-alkylation is generally favored with alkyl halides in polar aprotic solvents like THF, a small amount of O-alkylation can occur.[4] The lithium counter-ion from LDA coordinates to the oxygen, which generally favors C-alkylation. However, conditions that promote a "freer" enolate ion can slightly increase the amount of O-alkylation.
Corrective Actions:
-
Solvent Choice: Stick with THF, as it is well-established for favoring C-alkylation in these systems.
-
Purification: This byproduct is typically a minor component and can usually be separated from the desired C-alkylated product by flash column chromatography due to differences in polarity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this alkylation and why? A: Lithium diisopropylamide (LDA) is the base of choice. Its effectiveness stems from three key properties:
-
Strong Basicity: It is strong enough to quantitatively and irreversibly deprotonate the α-carbon of the ester, preventing the equilibrium that leads to Claisen condensation.[5][11]
-
Steric Hindrance: LDA is bulky, which makes it a poor nucleophile. It will not add to the ester carbonyl group itself.[5]
-
Non-Nucleophilic Nature: This ensures it acts solely as a base, not as a competing nucleophile.
Q2: Why is a low temperature (-78 °C) so critical for this reaction? A: Maintaining a temperature of -78 °C is crucial for several reasons:
-
Kinetic Control: It ensures the formation of the kinetic enolate, which is the less substituted and desired intermediate.[5][6]
-
Enolate Stability: The lithium enolate is thermally unstable and can degrade or undergo side reactions at higher temperatures.
-
Minimizing Side Reactions: Low temperatures suppress the rates of unwanted side reactions like Claisen condensation and potential reactions with the THF solvent.
Q3: How can I confirm the presence of common byproducts using analytical techniques? A: A combination of NMR and LC-MS is most effective.
-
Starting Material: Easily identified by the presence of a single proton at C-3 (a triplet of doublets) and the absence of allyl signals in the ¹H NMR.
-
Hydrolyzed Product (Acid): Shows a broad singlet for the -COOH proton in ¹H NMR (often >10 ppm) and will have a different mass (loss of 28 amu, C₂H₄) in the mass spectrum.
-
O-Alkylated Product: The most telling sign in ¹H NMR would be the disappearance of the ester carbonyl in the ¹³C NMR and the appearance of signals corresponding to a C=C double bond within the ring structure. The allyl group signals would still be present.
-
Claisen Product: Will have a much higher mass and a significantly more complex NMR spectrum, often with a characteristic signal for the new β-keto ester proton.
Q4: What is the best practice for purifying the final product? A: Flash column chromatography on silica gel is the standard and most effective method.[12] A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate) is typically effective. The desired product is less polar than the hydrolyzed acid byproduct but may have a similar polarity to the O-alkylated byproduct and starting material, requiring careful selection of fractions.
Protocols & Data
Protocol 1: Step-by-Step Synthesis of this compound
This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Enolate Formation: Add anhydrous tetrahydrofuran (THF, ~0.2 M relative to substrate) to the flask via syringe. Cool the flask to -78 °C in a dry ice/acetone bath. To this, add Ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq.). Stir for 10 minutes. Slowly add a solution of freshly prepared or titrated LDA (1.1 eq.) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add allyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours. The reaction can then be allowed to warm slowly to room temperature overnight.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
Table 1: Summary of Potential Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Formula | Key Analytical Identifiers |
| Desired Product | This compound | C₁₆H₂₇NO₄ | ¹H NMR: Characteristic allyl protons (~5.0-5.8 ppm, ~2.5 ppm). MS (ESI+): [M+H]⁺, [M+Na]⁺ |
| Starting Material | Ethyl 1-Boc-piperidine-3-carboxylate | C₁₃H₂₃NO₄ | ¹H NMR: Presence of proton at C3, absence of allyl signals. MS (ESI+): [M+H]⁺, [M+Na]⁺ |
| Hydrolyzed Product | 1-Boc-3-allylpiperidine-3-carboxylic acid | C₁₄H₂₃NO₄ | ¹H NMR: Broad -COOH signal (>10 ppm). MS (ESI-): [M-H]⁻ |
| O-Alkylated Product | Ethyl 1-Boc-3-(allyloxy)-1,4,5,6-tetrahydropyridine-3-carboxylate | C₁₆H₂₇NO₄ | ¹³C NMR: Absence of ester C=O, presence of C=C signals in the ring (~100-150 ppm). MS: Same mass as desired product. |
| Claisen Dimer | Varies | C₂₁H₃₄N₂O₅ | MS: Mass corresponding to dimer minus EtOH. ¹H NMR: Highly complex spectrum. |
Visual Guides
Diagram 1: Reaction Pathway and Common Side Reactions
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate [myskinrecipes.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkylation of Enolate Ions : Direct Alkylation [mail.almerja.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific alkylation reaction. As Senior Application Scientists, we aim to combine theoretical principles with practical, field-tested solutions to help you optimize your reaction yields and purity.
Understanding the Reaction: An Overview
The synthesis of this compound is typically achieved through the α-alkylation of Ethyl 1-Boc-piperidine-3-carboxylate. This reaction involves the deprotonation of the α-carbon to the ester group using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by an SN2 reaction with an allyl halide (e.g., allyl bromide).[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances stability and influences reactivity.[4]
Reaction Workflow
References
Technical Support Center: Preventing Side Reactions of the Allyl Group During Synthesis
Welcome to the technical support center for navigating the complexities of allyl group chemistry in organic synthesis. The allyl group is a versatile functional moiety, frequently employed as a protecting group for alcohols, amines, and carboxylic acids due to its general stability under both acidic and basic conditions.[1][2] However, its reactivity can also lead to a variety of undesired side reactions, posing significant challenges for researchers, scientists, and professionals in drug development.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The focus is on understanding the underlying mechanisms of these side reactions to empower you with the knowledge to proactively prevent them and optimize your synthetic routes.
I. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yields in Allyl Ether or Ester Formation
Question: I am experiencing low yields during the formation of an allyl ether via Williamson ether synthesis. What are the common culprits and how can I improve the reaction efficiency?
Answer: Low yields in Williamson ether synthesis for allyl ether formation can often be traced back to competing side reactions and suboptimal reaction conditions.[3]
Common Causes & Solutions:
-
E2 Elimination: This is a major competing reaction, especially with secondary or tertiary alkyl halides. The alkoxide can act as a base, leading to the formation of an alkene instead of the desired ether.[3][4]
-
Solution: Whenever possible, use a primary allyl halide (e.g., allyl bromide or allyl chloride) with the alkoxide of your substrate. This steric arrangement favors the SN2 pathway over E2 elimination.[4]
-
-
C-Alkylation vs. O-Alkylation (in Phenols): With phenoxides, the allyl group can attack the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation). While O-alkylation is typically kinetically favored, C-alkylation can become significant under certain conditions.[3]
-
Solution: Ensure complete deprotonation of the phenol to form the phenoxide. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., DMF or THF) will drive the formation of the phenoxide and favor O-alkylation.[4]
-
-
Hydrolysis of Allyl Halide: Residual water in the reaction mixture can hydrolyze the allyl halide to form allyl alcohol, consuming your reagent.[3]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a base like NaOH, consider using freshly prepared solutions and minimizing exposure to atmospheric moisture.
-
-
Incomplete Deprotonation: If the alcohol is not fully deprotonated, the reaction will not proceed to completion.
-
Solution: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct evolves from the reaction mixture.[4]
-
Issue 2: Unintended Isomerization of the Allyl Group
Question: During my reaction sequence, I've observed the formation of a propenyl isomer from my allyl-protected compound. What causes this isomerization and how can I prevent it?
Answer: The isomerization of an allyl group to a thermodynamically more stable internal propenyl group is a common side reaction, often catalyzed by transition metals or strong bases.[1][5][6][7] This can be a significant issue as the resulting propenyl ether or ester has different reactivity and may be unintentionally cleaved under subsequent reaction conditions.
Common Causes & Solutions:
-
Transition Metal Catalysis: Traces of transition metals, particularly ruthenium, rhodium, palladium, and nickel, can efficiently catalyze the migration of the double bond.[8][9]
-
Solution: Scrutinize your reaction components for any residual transition metal catalysts from previous steps. If a transition metal-catalyzed reaction was performed earlier in the sequence, ensure rigorous purification to remove all traces of the metal.
-
-
Strongly Basic Conditions: Strong bases, such as potassium tert-butoxide (KOtBu), can promote isomerization.[1] In fact, this is a known method for the deliberate deprotection of allyl ethers.[1][5]
-
Solution: If your desired transformation requires basic conditions, opt for milder, non-nucleophilic bases and lower reaction temperatures. Carefully screen different bases to find one that effects the desired reaction without causing isomerization.
-
-
Acid Catalysis: While less common, strong acids can also catalyze the 1,3-migration of the hydroxyl group in allyl alcohols, leading to isomerization.[10]
-
Solution: Avoid strongly acidic conditions where possible. If an acid is required, use the mildest acid that will facilitate the desired reaction and keep reaction times to a minimum.
-
Issue 3: Complications During Palladium-Catalyzed Deprotection
Question: My palladium-catalyzed deprotection of an allyl ether/ester is sluggish or incomplete. What factors could be hindering this reaction?
Answer: Palladium-catalyzed deprotection is a mild and widely used method, but its success is contingent on several factors.[11][12]
Common Causes & Solutions:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to atmospheric oxygen and other impurities.[13]
-
Solution: While some modern protocols show tolerance to atmospheric conditions, for sensitive substrates or low catalyst loadings, it is good practice to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[13][14] Use freshly opened or properly stored catalysts.
-
-
Inefficient Scavenger: The deprotection mechanism involves the formation of a π-allyl palladium complex, from which the allyl group is transferred to a scavenger (nucleophile).[11] If the scavenger is not effective, the catalytic cycle can be inhibited.
-
Solution: Common scavengers include amines (like piperidine or morpholine), β-dicarbonyl compounds (like dimedone or barbituric acid), and silanes (like phenylsilane).[1][15] The choice of scavenger can be critical. If one is not working, screen others. For substrates with free amines that might compete for the cleaved allyl group, a borane-based scavenger like dimethylamine-borane complex can be more effective.[15]
-
-
Presence of Inhibitory Functional Groups: Certain functional groups, such as thiols, can coordinate to the palladium center and inhibit catalysis.
-
Solution: If your substrate contains potentially inhibitory functional groups, consider protecting them before the deprotection step. Alternatively, increasing the catalyst loading may overcome the inhibition.
-
Issue 4: Allylic Rearrangement and Substitution (SN2' Reaction)
Question: I am attempting a nucleophilic substitution on a molecule containing an allyl group, but I am getting a mixture of regioisomers, including one where the nucleophile has added to the gamma-carbon of the allyl system and the double bond has shifted. What is happening?
Answer: You are observing an allylic rearrangement, also known as an SN2' reaction.[16] In this reaction, the nucleophile attacks the double bond (the γ-position) instead of the carbon bearing the leaving group (the α-position), resulting in a shift of the double bond.
Common Causes & Solutions:
-
Steric Hindrance: SN2' reactions are often competitive with SN2 reactions and can become dominant when the α-position is sterically hindered.[16]
-
Solution: If possible, modify the substrate to reduce steric hindrance at the α-position. Alternatively, the choice of nucleophile and reaction conditions can influence the SN2/SN2' ratio. "Softer" nucleophiles and the use of catalysts like copper(I) can sometimes favor the SN2' pathway, so avoiding these conditions may favor the desired SN2 product.
-
-
Nature of the Leaving Group: The nature of the leaving group can also play a role.
-
Solution: Experiment with different leaving groups to see how they influence the regioselectivity of the reaction.
-
II. Frequently Asked Questions (FAQs)
Q1: What is "orthogonal protection" and how does the allyl group fit in?
A1: Orthogonal protection is a strategy in multi-step synthesis where different protecting groups can be removed under distinct reaction conditions without affecting each other.[1][17] The allyl group is an excellent example of a protecting group that allows for orthogonal strategies. For instance, it is stable to the acidic conditions used to remove silyl ethers (like TBS) and the basic conditions for removing ester protecting groups.[1][18] It can then be selectively removed under neutral conditions using a palladium catalyst.[11][19]
Q2: Can I selectively deprotect one of two different allyl ethers in the same molecule?
A2: Yes, under certain conditions, selectivity can be achieved. For example, aryl allyl ethers can be cleaved selectively in the presence of alkyl allyl ethers using a palladium catalyst under basic conditions.[12] Additionally, controlling the reaction temperature can allow for the successive cleavage of allyl, methallyl, and prenyl ethers.[1]
Q3: Are there any "greener" or more environmentally friendly methods for allyl group deprotection?
A3: Yes, there is growing interest in developing more sustainable methods. The use of heterogeneous catalysts, such as H-β zeolite for the deprotection of allyl esters, offers the advantage of easy catalyst recovery and reuse.[20] These reactions can sometimes be performed under anhydrous and solvent-free conditions, further reducing their environmental impact.[20]
Q4: My molecule has a free secondary amine, and I'm concerned about N-allylation during deprotection. How can I avoid this?
A4: This is a valid concern, as the liberated allyl group can be captured by nucleophiles present in the molecule.[15] One strategy is to use an effective external scavenger in a sufficiently high concentration to outcompete the intramolecular reaction. Another approach is to temporarily protect the secondary amine before carrying out the allyl deprotection. The choice of protecting group for the amine would need to be orthogonal to the allyl group.
III. Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Deprotection of an Allyl Ether
-
Dissolve the allyl-protected substrate in a suitable degassed solvent (e.g., THF, DCM, or a protic solvent like methanol).
-
Add a scavenger (e.g., 5-10 equivalents of morpholine, dimedone, or phenylsilane).
-
Place the reaction under an inert atmosphere (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., 1-5 mol% of Pd(PPh₃)₄).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with water or a mild aqueous acid to remove the scavenger.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Isomerization of an Allyl Ether to a Propenyl Ether for Deprotection
-
Dissolve the allyl ether in anhydrous DMSO.
-
Add a strong base, such as potassium tert-butoxide (KOtBu), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the isomerization by TLC or NMR.
-
Once the isomerization is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
-
The resulting propenyl ether can then be cleaved under mild acidic conditions (e.g., aqueous HCl or acetic acid) to yield the free alcohol.
IV. Visualizing Key Concepts
Decision Workflow for Troubleshooting Allyl Deprotection
Caption: Troubleshooting flowchart for allyl deprotection.
Mechanism of Palladium-Catalyzed Allyl Deprotection
Caption: Catalytic cycle for Pd-mediated allyl deprotection.
V. Summary of Protecting Group Compatibility
| Protecting Group | Stability to Allyl Deprotection (Pd(0)/Scavenger) | Cleavage Conditions | Orthogonal? |
| Silyl Ethers (TBS, TIPS) | Generally Stable | H⁺ or F⁻ | Yes[18] |
| Benzyl Ether (Bn) | Stable | H₂/Pd-C | Yes |
| Esters (Acetate, Benzoate) | Stable | Base (e.g., K₂CO₃, NaOH) | Yes |
| Boc (tert-Butoxycarbonyl) | Stable | Strong Acid (e.g., TFA) | Yes |
| Fmoc (Fluorenylmethyloxycarbonyl) | Unstable (cleaved by amine scavengers) | Base (e.g., Piperidine) | No |
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The allyl ether as a protecting group in carbohydrate chemistry (1966) | Jill Gigg | 94 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. d.docksci.com [d.docksci.com]
- 8. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 10. US5998680A - Isomerization of allyl alcohols - Google Patents [patents.google.com]
- 11. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 12. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection
Welcome to the technical support center for N-Boc deprotection. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My N-Boc deprotection reaction is sluggish or does not go to completion, even after extended reaction times using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this
Technical Support Center: Cross-Coupling Reactions with Piperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions involving the piperidine scaffold, a motif central to modern pharmaceuticals.[1][2][3] This resource is structured as a series of frequently asked questions (FAQs) to directly address common experimental challenges. Our focus is on providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.
Part 1: Troubleshooting Buchwald-Hartwig N-Arylation
The N-arylation of piperidines is a cornerstone transformation for building molecular complexity. However, the nucleophilicity and steric profile of the piperidine nitrogen can introduce unique challenges.[2][4]
Question: My N-arylation reaction with a substituted piperidine is stalling or showing very low conversion. What are the most likely causes and how can I fix it?
Answer:
Low conversion in a Buchwald-Hartwig amination involving piperidines typically points to one of three issues: catalyst inhibition/decomposition, inefficient oxidative addition, or an unsuitable base/solvent system.[5][6]
-
Catalyst Inhibition & Decomposition: The piperidine nitrogen itself, or the N-arylpiperidine product, can coordinate to the palladium center, inhibiting catalytic turnover.[7] High temperatures can also accelerate catalyst decomposition.[5]
-
Expert Insight: The active Pd(0) species is electron-rich and susceptible to deactivation. Sterically hindered piperidines or electron-rich aryl halides can make the final reductive elimination step difficult, causing the catalyst to linger in the Pd(II) state or decompose.
-
Solution: Employ robust, air-stable palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands. These ligands form stable, active catalysts that promote rapid reductive elimination and protect the palladium center from deactivation.[2][5][8]
-
-
Inefficient Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides or electron-rich aryl bromides.[7]
-
Inappropriate Base or Solvent: The base is critical for deprotonating the piperidine-palladium complex to form the active amide intermediate for reductive elimination.[4] Its solubility and strength are key.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[8][9] Ensure the chosen base is sufficiently soluble in your reaction solvent. Toluene, dioxane, and THF are common and effective solvents, but must be anhydrous, as water can deactivate the base and catalyst.[5][10]
-
Troubleshooting Decision Tree for N-Arylation
Caption: A decision tree for troubleshooting common N-arylation issues.
Question: I'm observing significant hydrodehalogenation of my aryl halide. How do I suppress this side reaction?
Answer:
Hydrodehalogenation (the replacement of the halide with a hydrogen atom) is a common side reaction that competes with the desired C-N bond formation.[5] It often arises from β-hydride elimination from the palladium amide intermediate or from reactions involving trace water.
-
Mechanism Insight: This side reaction can become dominant if the final C-N reductive elimination step is slow, giving the catalyst complex time to find alternative decomposition pathways.
-
Solutions:
-
Use a Bulky Ligand: Ligands with significant steric bulk (e.g., XPhos, RuPhos) create a crowded coordination sphere around the palladium, which physically hinders the conformation required for β-hydride elimination and promotes the desired reductive elimination.[10]
-
Strict Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Trace water can be a source of protons for the hydrodehalogenation pathway.[5]
-
Choice of Base: In some cases, the choice of base can influence this side reaction. Screening different bases (e.g., switching from NaOtBu to K₃PO₄ or Cs₂CO₃) may be beneficial, although this may require adjusting the temperature.[10]
-
Table 1: Recommended Conditions for Challenging N-Arylations of Piperidines
| Challenge | Aryl Halide | Recommended Catalyst/Ligand | Recommended Base | Solvent | Temp (°C) |
| Sterically Hindered Piperidine | Aryl Bromide/Iodide | Pd₂(dba)₃ / XPhos[8] | NaOtBu | Toluene | 80-110 |
| Electron-Rich Aryl Chloride | Aryl Chloride | XPhos-Pd-G3[10] | K₃PO₄ | t-BuOH | 100-110 |
| Base-Sensitive Substrate | Aryl Bromide/Triflate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 80-100 |
| Heteroaryl Halide | Heteroaryl Bromide | Pd₂(dba)₃ / BINAP[11] | Cs₂CO₃ | Toluene | 100 |
Part 2: Regioselectivity in C-H Functionalization
Directing functionalization to a specific C-H bond on the piperidine ring is a powerful but challenging strategy. The inherent reactivity favors the α-position (C2/C6) due to the influence of the nitrogen atom.[12]
Question: I want to functionalize the α-position (C2/C6) of my N-Boc-piperidine, but the reaction is not working. What should I try?
Answer:
Direct α-C-H functionalization often requires deprotonation to form an organometallic intermediate, which can then be trapped by an electrophile (e.g., in a Negishi coupling).[12]
-
Key Challenge: The α-protons of N-Boc-piperidine are not highly acidic, requiring a strong base for deprotonation. The choice of base and reaction conditions is critical to avoid side reactions.
-
Solutions:
-
Lithiation Conditions: The most common approach involves α-lithiation using a strong base like sec-butyllithium (s-BuLi), often in the presence of a ligand like TMEDA.[1] The reaction must be performed at low temperatures (typically -78 °C) to prevent decomposition.
-
Transmetalation: Following lithiation, the organolithium species is often transmetalated to a more stable organozinc or organocuprate species before the addition of the palladium catalyst and aryl halide for a Negishi-type cross-coupling.[12]
-
Photoredox Catalysis: An alternative, milder approach involves the use of photoredox catalysis to generate an α-amino radical, which can then be trapped.[1][13] This method can avoid the use of harsh organolithium reagents.
-
Question: How can I achieve functionalization at the more remote β (C3) or γ (C4) positions?
Answer:
Selectively functionalizing the β or γ positions is a significant synthetic challenge because these C-H bonds are less reactive than those at the α-position.[13] Success relies on directing the catalyst to the desired position.
-
Mechanism Insight: A directing group (DG) attached to the piperidine nitrogen coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and overriding the inherent electronic preferences of the ring.
-
Solutions:
-
Use a Directing Group: Attaching a removable directing group, such as a picolinamide or a quinoline-based amide, to the piperidine nitrogen is the most effective strategy.[14] The catalyst (often palladium) coordinates to the DG, leading to cyclometalation and subsequent functionalization at the β or γ position.
-
Steric Blocking: If the α-positions are substituted with bulky groups, this can sterically hinder them, making the β and γ positions more accessible for functionalization.[13]
-
Workflow for Piperidine C-H Functionalization
Caption: Strategy selection for regioselective C-H functionalization.
Part 3: General Cross-Coupling Protocols & FAQs
This section covers broader issues applicable across different cross-coupling reaction types.
Question: My Suzuki coupling with a bromopiperidine substrate is failing. Could the piperidine be the problem?
Answer:
Yes, it is highly likely. The basic nitrogen atom of the piperidine ring can act as a ligand for the palladium catalyst, effectively poisoning it and shutting down the catalytic cycle.[7] This is a well-known issue when using substrates containing pyridine or similar nitrogen heterocycles.
-
Solutions:
-
Bulky Phosphine Ligands: Similar to troubleshooting the Buchwald-Hartwig reaction, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue. The ligand's size helps to shield the palladium center and prevent the piperidine nitrogen from coordinating.[7]
-
Protect the Nitrogen: If the piperidine nitrogen is a secondary amine (N-H), protecting it with a Boc group can reduce its basicity and coordinating ability, though this adds extra steps to the synthesis.
-
Screen Bases Carefully: The choice of base is critical in Suzuki couplings. An inappropriate base can fail to activate the boronic acid for transmetalation. A common starting point is K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture.[15] Ensure your starting materials are soluble in the chosen system.[15]
-
Question: I am attempting a Sonogashira coupling with a piperidinyl halide, but I'm getting a complex mixture of products.
Answer:
Sonogashira couplings are sensitive reactions that rely on a dual palladium and copper catalytic system.[16][17] The piperidine moiety can interfere, and side reactions like alkyne homocoupling (Glaser coupling) are common.
-
Solutions:
-
Base Selection: The base is crucial. Amine bases like triethylamine (TEA) or piperidine itself are often used, acting as both the base and sometimes the solvent.[18] They are thought to facilitate the formation of the key copper(I) acetylide intermediate.[18]
-
Copper Co-catalyst: The presence of a copper(I) salt (typically CuI) is standard, but can also promote Glaser homocoupling. If homocoupling is a major issue, consider "copper-free" Sonogashira conditions, which often employ more specialized palladium catalysts and ligands.[18][19]
-
Inert Atmosphere: Thoroughly degas your reaction mixture. Oxygen promotes the homocoupling of the terminal alkyne, which is a primary cause of complex reaction mixtures.
-
Protocol: General Procedure for Buchwald-Hartwig N-Arylation of a Piperidine Derivative
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the piperidine derivative (1.0 equiv.), aryl halide (1.1–1.2 equiv.), palladium precatalyst (e.g., XPhos-Pd-G3, 1–2 mol%), and base (e.g., NaOtBu, 1.4–1.5 equiv.) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[8]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1–0.2 M concentration relative to the limiting reagent) via syringe.[8]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a short pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylpiperidine product.
References
- 1. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Stability issues of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate under acidic conditions
This guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 1-Boc-3-allylpiperidine-3-carboxylate in their synthetic workflows. As a key intermediate, understanding its stability, particularly under acidic conditions required for N-Boc deprotection, is critical for achieving high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the manipulation of this compound, particularly during acidic workups or deprotection steps.
Question 1: After treating my this compound with strong acid (e.g., TFA in DCM), I observe incomplete deprotection and multiple new spots on my TLC/LC-MS. What is happening?
Answer:
This is a common issue stemming from the inherent reactivity of the molecule's three key functional groups under acidic conditions: the acid-labile Boc protecting group, the ethyl ester, and the allyl group.
Probable Causes & Solutions:
-
Incomplete Boc Deprotection: While the Boc group is designed to be removed by acid, the reaction's completion is dependent on factors like acid concentration, temperature, and steric hindrance.[1][2]
-
Solution: If you suspect incomplete deprotection, consider increasing the concentration of trifluoroacetic acid (TFA) or switching to a stronger acid system like 4M HCl in dioxane. Monitoring the reaction over a longer period or a slight increase in temperature (with caution) can also drive the reaction to completion.[2]
-
-
Ester Hydrolysis: The ethyl ester can undergo acid-catalyzed hydrolysis, especially in the presence of water, to form the corresponding carboxylic acid.[3] This introduces a new, more polar species into your reaction mixture.
-
Solution: To minimize hydrolysis, ensure anhydrous conditions. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If aqueous workup is necessary, perform it quickly and at low temperatures.
-
-
Allyl Group-Mediated Side Reactions: The allyl group is susceptible to acid-catalyzed intramolecular reactions, which are a likely source of your unexpected byproducts. The protonated allyl group can act as an electrophile, leading to cyclization reactions with the piperidine nitrogen. This can result in the formation of bicyclic products.
-
Solution: To mitigate these side reactions, milder acidic conditions are recommended. Using a weaker acid or lowering the reaction temperature can disfavor the energetic requirements for these intramolecular pathways.
-
Question 2: My LC-MS analysis shows a product with a mass corresponding to the deprotected piperidine, but also a significant peak with a mass suggesting the addition of a tert-butyl group. What is this byproduct and how can I avoid it?
Answer:
The byproduct you are observing is likely the result of tert-butylation, a well-documented side reaction during Boc deprotection.
Probable Cause & Solution:
-
Generation of a Reactive tert-Butyl Cation: The acidic cleavage of the Boc group generates a stable tert-butyl cation.[4] This carbocation is a potent electrophile and can be "trapped" by nucleophiles in the reaction mixture. In this case, the deprotected piperidine nitrogen can act as a nucleophile, leading to N-tert-butylation.
Question 3: I'm observing the formation of a bicyclic product. What is the likely mechanism and how can I prevent it?
Answer:
The formation of a bicyclic product is a strong indication of an intramolecular cyclization involving the allyl group. The most probable pathway is an aza-Prins cyclization .
Probable Cause & Solution:
-
Acid-Catalyzed Aza-Prins Cyclization: Under acidic conditions, the allyl group can be protonated, forming a stabilized carbocation. The piperidine nitrogen can then act as a nucleophile, attacking this carbocation in an intramolecular fashion to form a new ring system.[2][5][6]
-
Solution:
-
Milder Acidic Conditions: Employing weaker acids (e.g., pyridinium p-toluenesulfonate) or Lewis acids (e.g., ZnBr₂) can sometimes effect Boc deprotection without promoting significant cyclization.
-
Lower Temperatures: Running the deprotection at 0°C or even lower can significantly reduce the rate of the aza-Prins cyclization.
-
Alternative Deprotection Methods: If acidic conditions consistently lead to cyclization, consider non-acidic deprotection methods. Thermal deprotection or methods involving trimethylsilyl iodide (TMSI) could be viable alternatives.[7]
-
-
Experimental Protocols & Data
Protocol 1: Standard Boc Deprotection with Minimized Side Reactions
This protocol is a starting point for achieving clean deprotection of this compound.
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled solution of 20-50% TFA in DCM containing a scavenger such as triisopropylsilane (TIS, 1.2 equiv).[2]
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Work-up: Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The resulting amine salt can often be precipitated with diethyl ether or carried forward to the next step.
Data Summary: Recommended Acidic Conditions for Boc Deprotection
| Acid Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 30 min - 4 h | Most common method; scavengers are highly recommended to prevent tert-butylation and other side reactions.[8][9] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M | Room Temp | 1 - 4 h | Good alternative to TFA; the product often precipitates as the HCl salt, which can simplify isolation.[2] |
Visualizing Reaction Pathways
To better understand the potential transformations of this compound under acidic conditions, the following diagrams illustrate the key chemical pathways.
Caption: Desired Boc deprotection pathway.
Caption: Common undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable during silica gel chromatography?
A1: Generally, this compound is stable on silica gel using standard solvent systems (e.g., ethyl acetate/hexanes). However, prolonged exposure to silica, which can be slightly acidic, may lead to some degradation, particularly of the Boc group. It is advisable to use a neutral silica gel or to add a small amount of a basic modifier (e.g., 0.5% triethylamine) to the eluent if instability is observed.
Q2: How can I monitor the progress of the Boc deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine product will be significantly more polar than the starting material and will have a lower Rf value. Staining with ninhydrin can help visualize the primary amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can distinguish between the starting material, the desired product, and various byproducts.[2]
Q3: Can I selectively hydrolyze the ethyl ester without removing the Boc group?
A3: Yes, this is typically achieved under basic conditions, which are orthogonal to the acid-labile Boc group. Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) will hydrolyze the ester to the carboxylic acid while leaving the Boc group intact.
Q4: Are there any "green" or more environmentally friendly methods for Boc deprotection?
A4: Yes, research into greener alternatives is ongoing. Some methods include using catalytic amounts of acid in more benign solvents or even catalyst-free deprotection in hot water, although the latter may not be suitable for all substrates.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [scholarworks.uvm.edu]
- 6. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic,N′-Aryl Ureas to form Imidazolidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Alternative protecting groups to Boc for piperidine synthesis
A Guide to Alternative Amine Protecting Groups Beyond Boc
Welcome to the Technical Support Center. This guide is designed for chemists and drug development professionals who are navigating the complexities of piperidine synthesis. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, its lability to strong acids is not always compatible with complex synthetic routes. This guide provides in-depth, practical advice on the selection, application, and troubleshooting of key alternative protecting groups, ensuring you can make informed decisions to advance your projects.
Part 1: Strategic Selection of an Alternative Protecting Group
Question: My synthesis requires acidic conditions that will cleave a Boc group. How do I choose the right alternative for my piperidine nitrogen?
Answer: The selection of a protecting group is a critical strategic decision that hinges on the overall synthetic plan, particularly the reaction conditions your molecule must endure in subsequent steps. The ideal alternative to Boc will be stable to your required acidic conditions while offering a reliable and selective method of removal (deprotection) that does not compromise your target structure.
The three most common and robust alternatives for piperidine synthesis are the Carboxybenzyl (Cbz or Z) , Fluorenylmethyloxycarbonyl (Fmoc) , and Allyloxycarbonyl (Alloc) groups. Each possesses a unique deprotection mechanism, making them "orthogonal" to the Boc group and, in many cases, to each other.
Orthogonality is the concept of selectively removing one protecting group in the presence of others. This is fundamental to the synthesis of complex molecules where different functional groups need to be unmasked at different stages. A common scenario involves a molecule bearing both a Boc-protected amine and a Cbz-protected amine; the Boc group can be removed with acid while the Cbz group remains intact, and vice-versa.
The diagram below illustrates a decision-making workflow for selecting a suitable protecting group based on downstream reaction conditions.
Caption: Decision workflow for protecting group selection.
For a quick reference, the table below summarizes the critical properties of the main alternatives to the Boc group.
| Protecting Group | Common Abbreviation | Introduction Reagent | Deprotection Method | Key Strengths & Weaknesses |
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Strengths: Very stable to acids and bases. Orthogonal to Boc and Fmoc. Weaknesses: Not compatible with reducible functional groups (alkynes, alkenes, some benzyl ethers). Catalyst poisoning is a common issue. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base-mediated (e.g., 20% piperidine in DMF) | Strengths: Orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups. Deprotection is fast and clean. Weaknesses: Highly sensitive to bases. Not suitable for reactions involving strong nucleophiles or bases. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0)-catalyzed allylic cleavage | Strengths: Orthogonal to Boc, Cbz, and Fmoc. Deprotection conditions are mild and neutral. Weaknesses: Requires a specific palladium catalyst and an allyl scavenger. The cost of the catalyst can be a factor. Not compatible with other palladium-catalyzed reactions. |
Part 2: Troubleshooting Guides for Common Issues
This section addresses specific problems you may encounter during the application and removal of these protecting groups.
Cbz (Carboxybenzyl) Group FAQs
Question: My Cbz deprotection via hydrogenolysis is slow or has stalled completely. What is happening?
Answer: This is a classic issue almost always caused by catalyst poisoning . The palladium catalyst is essential for the reaction, and its active sites can be blocked by various substances.
-
Causality: Sulfur-containing compounds (e.g., thiols, thioethers from starting materials or reagents like dithiane) are potent poisons for palladium catalysts. Amines, especially if not protonated, and halide ions can also inhibit catalytic activity.
-
Troubleshooting Steps:
-
Identify the Poison: Review your synthesis route. Did you use any sulfur-containing reagents? Is your substrate a halide salt?
-
Use a More Robust Catalyst: Switch from standard 10% Pd/C to Pearlman's catalyst (Pd(OH)₂/C). It is significantly more resistant to poisoning and often works where others fail.
-
Acidify the Medium: If your substrate is a free amine, adding a stoichiometric amount of a non-halide acid like acetic acid or methanesulfonic acid can prevent catalyst inhibition by protonating the amine.
-
Purify the Substrate: If all else fails, re-purify your Cbz-protected piperidine to remove trace impurities before the hydrogenolysis step.
-
Question: I don't have access to a hydrogenator. What are my options for Cbz removal?
Answer: While catalytic hydrogenolysis is the most common method, several alternatives exist for Cbz cleavage. One of the most effective is using a strong Lewis acid.
-
Method: Treatment with HBr in acetic acid is a classic method that cleaves the Cbz group by forming a stable benzyl bromide byproduct.
-
Protocol Consideration: This method is harsh and not compatible with other acid-sensitive groups, including Boc. It essentially inverts the orthogonality. It is best used when the Cbz group is the only protecting group or when other groups are robust to strong acids. Another option is using transfer hydrogenation with reagents like ammonium formate or cyclohexene as the hydrogen source.
Fmoc (Fluorenylmethyloxycarbonyl) Group FAQs
Question: My compound seems to be decomposing or undergoing side reactions during Fmoc deprotection with piperidine. Why?
Answer: The byproduct of Fmoc deprotection, dibenzofulvene (DBF), is an electrophile. While it is typically trapped by the piperidine base used for the deprotection, it can sometimes react with your newly deprotected piperidine or other nucleophilic sites on your molecule, especially if your substrate is sterically hindered or the concentration of piperidine is too low.
-
Mechanism: Fmoc cleavage proceeds via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. A base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine.
-
Troubleshooting Steps:
-
Increase Piperidine Concentration: Ensure you are using a sufficient excess (typically 20% v/v in DMF). This maximizes the chances of trapping the DBF byproduct.
-
Add a Scavenger: If side reactions persist, consider adding a more effective scavenger like 1,8-diazabicycloundec-7-ene (DBU) in small amounts alongside piperidine, or use an alternative deprotection cocktail.
-
Lower the Temperature: Running the deprotection at 0 °C can sometimes mitigate side reactions by slowing the rate of the undesired pathways.
-
Alloc (Allyloxycarbonyl) Group FAQs
Question: My Alloc deprotection is incomplete, and I see multiple spots on my TLC plate. What's wrong?
Answer: Incomplete Alloc deprotection is often traced back to issues with the palladium catalyst or the allyl scavenger.
-
Causality: The catalytic cycle requires both an active Pd(0) species and an effective scavenger to irreversibly trap the allyl cation. If either is deficient, the reaction can stall or lead to side products where the allyl group has migrated.
-
Troubleshooting Steps:
-
Check Your Catalyst: Ensure the Pd(0) catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is fresh. These catalysts can be sensitive to air and moisture. A yellow, free-flowing powder is good; a brown or clumpy solid may be inactive.
-
Choose the Right Scavenger: A variety of scavengers can be used, such as dimedone, morpholine, or tributyltin hydride. The choice can be substrate-dependent. If one is not working, try another. Phenylsilane is often a very effective and clean scavenger.
-
Degas Your Solvent: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction solvent (typically THF or DCM) is thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes before adding the catalyst.
-
Ensure Stoichiometry: Use a sufficient excess of the scavenger (typically 2-5 equivalents) to ensure the trapping of the allyl group is not the rate-limiting step.
-
The following diagram illustrates the concept of orthogonal deprotection, a cornerstone of modern synthesis.
Caption: Orthogonal deprotection strategies for piperidine.
Part 3: Key Experimental Protocols
The following are representative, step-by-step protocols for the introduction and removal of the Cbz and Fmoc groups. These should be adapted to the specific scale and substrate of your reaction.
Protocol 1: Cbz-Protection of Piperidine
Objective: To protect the secondary amine of piperidine using benzyl chloroformate.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM (approx. 0.2 M).
-
Add an aqueous solution of Na₂CO₃ (2.5 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Separate the organic layer. Wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected piperidine.
Protocol 2: Deprotection of Cbz-Piperidine via Hydrogenolysis
Objective: To remove the Cbz group using catalytic hydrogenolysis.
Materials:
-
Cbz-protected piperidine
-
10% Palladium on carbon (Pd/C, 5-10 mol%) or Pearlman's catalyst (Pd(OH)₂/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the Cbz-protected piperidine in MeOH (approx. 0.1 M) in a round-bottom flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the Celite® pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a key chiral building block in the synthesis of various pharmaceutical agents.[1] The piperidine scaffold is a prevalent structural motif in numerous natural alkaloids and synthetic drugs.[1][2] The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and utility as an intermediate in complex organic syntheses.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. We will delve into the principles of each technique, explain the rationale behind experimental choices, and present comparative data to aid researchers in selecting the most appropriate methods for their specific needs.
Core Analytical Techniques: A Comparative Overview
A multi-faceted analytical approach is necessary for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each method provides unique and complementary information regarding the molecule's structure, purity, and elemental composition.
| Analytical Technique | Information Obtained | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms and stereochemistry. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural confirmation. | High sensitivity; provides molecular formula confirmation with high-resolution MS.[4] | Isomers may not be distinguishable by mass alone. |
| HPLC | Purity assessment and quantification of impurities. | High resolution for separating complex mixtures; quantitative.[5] | Requires a chromophore for UV detection; derivatization may be needed for compounds without one.[6] |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Confirms the empirical formula. | Requires a pure sample; does not provide structural information. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Expertise & Experience: The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the protons' chemical environment and their spatial relationships. For instance, the diastereotopic protons of the piperidine ring often exhibit complex splitting patterns that are crucial for conformational analysis. The ¹³C NMR spectrum complements this by providing the number of unique carbon atoms and their hybridization states.
Expected ¹H NMR Data (Illustrative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH ₂ |
| ~4.2 | q | 2H | -O-CH ₂-CH₃ |
| ~3.9 - 3.0 | m | 4H | Piperidine ring protons |
| ~2.5 | m | 2H | -CH ₂-CH=CH₂ |
| ~2.0 - 1.5 | m | 4H | Piperidine ring protons |
| 1.45 | s | 9H | -C(CH ₃)₃ |
| 1.25 | t | 3H | -O-CH₂-CH ₃ |
Expected ¹³C NMR Data (Illustrative)
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (ester) |
| ~155 | C=O (Boc) |
| ~133 | -C H=CH₂ |
| ~118 | -CH=C H₂ |
| ~80 | -C (CH₃)₃ |
| ~61 | -O-C H₂-CH₃ |
| ~50-40 | Piperidine ring carbons |
| ~40 | -C H₂-CH=CH₂ |
| ~28 | -C(C H₃)₃ |
| ~14 | -O-CH₂-C H₃ |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[4] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.
Expertise & Experience: The mass spectrum will show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula with high confidence. Fragmentation patterns can also offer structural information. A characteristic fragmentation is the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).[7]
Expected MS Data
| m/z | Assignment |
| 312.21 | [M+H]⁺ |
| 334.19 | [M+Na]⁺ |
| 256.15 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 212.16 | [M - Boc + H]⁺ |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Separation (Optional but Recommended for Purity): Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS Detection: Analyze the eluent using an ESI source in positive ion mode.
-
Data Analysis: Identify the molecular ion peaks and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity of pharmaceutical intermediates.[5] A reversed-phase HPLC method is typically suitable for a compound with the polarity of this compound.
Expertise & Experience: The choice of column, mobile phase, and detector is critical for achieving good separation and sensitivity. A UV detector is commonly used, although this compound has a weak chromophore. For quantitative analysis of impurities without a chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.[6] Method validation according to regulatory guidelines is essential for use in a GMP environment.
Illustrative HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity Analysis
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample to be tested at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (e.g., check for retention time reproducibility and peak area precision).
-
Sample Analysis: Inject the sample solution and record the chromatogram.
-
Data Calculation: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The FTIR spectrum of this compound will show characteristic absorption bands for the ester and carbamate carbonyl groups, C-O bonds, and the C=C bond of the allyl group.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2975 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (Boc carbamate) |
| ~1640 | C=C stretch (allyl) |
| ~1160 | C-O stretch (ester and carbamate) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr). Solid samples can be analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies.
Visualization of Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and formula. HPLC is indispensable for determining purity and identifying any process-related impurities. FTIR serves as a rapid method to confirm the presence of key functional groups. By employing this integrated analytical approach, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Enantiomerically Pure Piperidine Derivatives
In the landscape of modern drug discovery and development, the piperidine scaffold stands out as a privileged structure, integral to a multitude of approved therapeutic agents.[1][2] The inherent chirality in many of these piperidine-based molecules necessitates rigorous enantioselective analysis, as different enantiomers can exhibit widely divergent pharmacological and toxicological profiles.[3][4][5] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of enantiomerically pure piperidine derivatives, grounded in scientific principles and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to develop robust and reliable chiral separation methods.
The Imperative of Chiral Separation for Piperidine Derivatives
The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets, which are themselves chiral. For piperidine-containing drugs, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects.[4][5] For instance, the (S)-enantiomer of diphenidine, a piperidine derivative, exhibits a significantly higher affinity for the NMDA receptor than its (R)-counterpart.[5] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual stereoisomers in chiral drug candidates.[4] Chiral HPLC has emerged as the preeminent technique for this purpose due to its accuracy, reproducibility, and scalability.[6][7][8]
Foundational Principles of Chiral HPLC
The direct separation of enantiomers via HPLC is achieved by creating a chiral environment in which the two enantiomers can be diastereomerically distinguished.[6] This is most commonly accomplished using a chiral stationary phase (CSP), which contains a chiral selector immobilized on a solid support (typically silica gel).[4][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[9] The differing stability of these complexes leads to different retention times, allowing for their separation.[5]
For basic compounds like many piperidine derivatives, peak shape can be a challenge. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is a common and effective strategy to mitigate this issue by competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing.[10][11]
A Comparative Analysis of Chiral Stationary Phases for Piperidine Derivatives
The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method.[6] While a trial-and-error approach is often necessary, an understanding of the different types of CSPs can guide the selection process.[12]
Polysaccharide-Based CSPs: The Workhorse for Piperidine Analysis
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used and versatile columns for chiral separations, including those of piperidine derivatives.[3][8][12][13][14] The chiral recognition mechanism is attributed to the helical structure of the polysaccharide polymers, which form "chiral grooves" or "pockets" where analyte molecules can interact through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[9][12]
Table 1: Comparison of Common Polysaccharide-Based CSPs for Piperidine Analysis
| Chiral Stationary Phase | Common Trade Names | Key Characteristics | Typical Applications for Piperidine Derivatives |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H, Chiralpak® IA | Broad enantioselectivity.[13] IA is an immobilized version, allowing for a wider range of solvents.[13] | Separation of piperidine-2,6-dione analogues[13], piperidin-3-amine derivatives[15]. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H, Chiralpak® IB | Often provides complementary selectivity to amylose-based phases.[13] IB is the immobilized version. | General screening for a wide range of piperidine derivatives. |
| Cellulose tris(4-methylbenzoate) | Chiralcel® OJ-H | - | - |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak® IG | Immobilized phase with unique selectivity.[7] | Separation of various pharmaceuticals, including those with piperidine scaffolds.[7] |
Other Notable CSPs
While polysaccharide-based columns are often the first choice, other CSPs can also be effective:
-
Protein-Based CSPs: Columns like those based on alpha 1-acid glycoprotein (AGP) can offer unique selectivity, particularly in reversed-phase mode.[11]
-
Pirkle-Type CSPs: These are based on small chiral molecules covalently bonded to the silica support and rely on π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition.[4][9][16]
-
Crown Ether-Based CSPs: Particularly useful for the separation of primary amines.[17]
Strategic Approaches to Method Development
A systematic approach to method development is crucial for efficiently achieving the desired chiral separation.
Direct Analysis vs. Pre-Column Derivatization
The choice between direct analysis and derivatization hinges on the physicochemical properties of the analyte.
-
Direct Analysis: This is the preferred approach when the piperidine derivative possesses a sufficient UV chromophore for detection and is amenable to separation on a CSP.[3][10] It is a simpler and more direct method.
-
Pre-Column Derivatization: This strategy is employed for two primary reasons:
-
To Enhance Detection: For piperidine derivatives lacking a strong chromophore, derivatization with a UV-active reagent is necessary for sensitive detection.[3][15]
-
To Improve Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent can sometimes facilitate separation on a standard achiral column.[11] However, the use of a CSP is generally preferred for direct enantiomer separation.
-
The following diagram illustrates the decision-making workflow:
Caption: Decision workflow for direct vs. derivatization-based chiral HPLC analysis.
Experimental Protocols and Data
The following protocols are representative examples for the chiral analysis of piperidine derivatives.
Protocol 1: Direct Chiral HPLC Analysis of (S)-benzyl piperidin-3-ylcarbamate
This protocol is adapted for a piperidine derivative with an inherent UV chromophore.[10]
Methodology:
-
Materials and Reagents:
-
(S)-benzyl piperidin-3-ylcarbamate reference standard
-
Racemic benzyl piperidin-3-ylcarbamate
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v).
-
Degas the mobile phase prior to use.
-
-
Sample and Standard Preparation:
-
Prepare a racemic standard solution at a concentration of 1 mg/mL in a suitable solvent (e.g., mobile phase).
-
Prepare the sample solution at a similar concentration.
-
-
Chromatographic Conditions:
-
Equilibrate the Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 220 nm.
-
-
Analysis:
-
Inject 10 µL of the racemic standard solution to confirm the separation of the enantiomers and determine their retention times.
-
Inject the sample solutions for analysis.
-
Table 2: Representative Chromatographic Data for Direct Analysis
| Parameter | Value |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| (S)-enantiomer Retention Time | ~12.5 min |
| (R)-enantiomer Retention Time | ~15.0 min |
| Resolution (Rs) | > 2.0 |
| Data adapted from a method for (S)-benzyl piperidin-3-ylcarbamate.[10] |
Protocol 2: Chiral HPLC Analysis of Piperidin-3-amine with Pre-Column Derivatization
This protocol is suitable for piperidine derivatives lacking a strong UV chromophore, such as piperidin-3-amine.[15] The derivatization with p-toluenesulfonyl chloride (PTSC) introduces a chromophore.
Caption: Workflow for the chiral analysis of piperidin-3-amine via pre-column derivatization.
Methodology:
-
Materials and Reagents:
-
(R)-piperidin-3-amine dihydrochloride (or racemic mixture)
-
p-toluenesulfonyl chloride (PTSC)
-
A suitable base (e.g., triethylamine or sodium hydroxide solution)
-
Organic solvent for reaction (e.g., dichloromethane)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
-
Derivatization Procedure:
-
Dissolve the piperidin-3-amine salt in a suitable solvent system.
-
Add the base, followed by PTSC.
-
Allow the reaction to proceed until completion (monitoring by TLC or a suitable method may be required).
-
Work up the reaction to isolate the derivatized product.
-
Dissolve the dried residue in the mobile phase for HPLC analysis.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase of 0.1% Diethylamine in Ethanol.
-
Degas the mobile phase.
-
-
Chromatographic Conditions:
-
Equilibrate the Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 0.5 mL/min.
-
Set the UV detection wavelength to 228 nm.
-
-
Analysis:
-
Inject the derivatized racemic standard to verify separation.
-
Inject the derivatized sample for analysis.
-
Table 3: Representative Chromatographic Data for Analysis with Derivatization
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 228 nm |
| Resolution (Rs) | > 4.0 |
| Data adapted from a method for the estimation of enantiomeric impurity in piperidin-3-amine.[15] |
Trustworthiness and Method Validation
To ensure the trustworthiness of any chiral HPLC method, validation according to the International Conference on Harmonization (ICH) guidelines is essential.[15] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of other components.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: A Path to Confident Chiral Analysis
The chiral HPLC analysis of piperidine derivatives is a critical and often challenging task in pharmaceutical development. A logical, science-driven approach to method development, beginning with the strategic selection of a chiral stationary phase—most notably, the versatile polysaccharide-based columns—is paramount. Understanding the interplay between the analyte's structure, the CSP's chemistry, and the mobile phase composition empowers the scientist to overcome common hurdles such as poor resolution and peak tailing. Whether employing direct injection for chromophoric molecules or a validated derivatization strategy for those that are not, the ultimate goal is a robust, reliable, and validated method. The insights and protocols provided in this guide serve as a foundational framework for achieving confident and accurate enantioselective analysis of this vital class of compounds.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Chiral Supercritical Fluid Chromatography on Polysaccharide-Based Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic Routes to 3-Allyl-3-Piperidinecarboxylic Acid Esters
An In-Depth Guide for Medicinal Chemists
Executive Summary
The 3,3-disubstituted piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling potent and selective interactions with biological targets. This guide provides a comparative analysis of synthetic strategies to access a key derivative: 3-allyl-3-piperidinecarboxylic acid esters. We will dissect the most direct and widely applicable approach—the α-alkylation of piperidine-3-carboxylate precursors—and contrast it with alternative, more complex methodologies. This document serves as a practical resource for researchers in drug discovery and process development, offering detailed protocols, data-driven comparisons, and expert insights into the causality behind experimental choices to facilitate efficient and scalable synthesis.
Introduction: The Strategic Importance of the 3,3-Disubstituted Piperidine Core
The piperidine ring is a cornerstone of heterocyclic chemistry, prevalent in natural products and synthetic drugs.[2][3] The creation of a quaternary stereocenter at the C3 position introduces significant conformational constraints and metabolic stability, making 3,3-disubstituted piperidines highly valuable building blocks. The specific incorporation of an allyl group and a carboxylic acid ester provides two orthogonal functional handles for further chemical elaboration. The allyl group is amenable to a wide array of transformations (e.g., oxidation, metathesis, hydroboration), while the ester can be hydrolyzed, reduced, or converted to an amide, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide focuses on evaluating the most effective methods for constructing the 3-allyl-3-piperidinecarboxylic acid ester core, with an emphasis on practicality, efficiency, and scalability.
Primary Synthetic Strategy: Direct α-Alkylation of Piperidine-3-Carboxylate
The most convergent and logical approach to the target molecule involves the formation of the C3-allyl bond on a pre-existing piperidine-3-carboxylate scaffold. This strategy is predicated on the generation of a nucleophilic enolate at the C3 position, followed by its reaction with an electrophilic allyl source.
Retrosynthetic Analysis
The key disconnection occurs at the C3-allyl bond, tracing the molecule back to a piperidine-3-carboxylate precursor and an allyl halide. This highlights the central challenge: achieving selective C-alkylation in the presence of a reactive piperidine nitrogen.
Caption: Retrosynthetic analysis for the target compound.
Critical Experimental Parameters
Success in this approach hinges on the careful selection of several key parameters, each influencing reaction efficiency, selectivity, and yield.
-
N-Protecting Group Strategy: The piperidine nitrogen must be protected to prevent N-alkylation, which is often a competing side reaction.[4] The choice of protecting group (PG) is critical.
-
Boc (tert-Butoxycarbonyl): Ideal for lab-scale synthesis. It is sterically bulky, which can help direct the base to the desired C3 proton. It is stable to the strongly basic conditions required for enolate formation and is easily removed under acidic conditions (e.g., TFA).
-
Cbz (Carboxybenzyl): Also stable to strong bases but is removed via hydrogenolysis (H₂, Pd/C). This may be incompatible if the allyl group is present, as it can also be reduced.
-
Benzyl (Bn): A robust protecting group, also removed by hydrogenolysis. It offers no electronic deactivation, making the N lone pair more nucleophilic and potentially increasing side reactions if deprotonation is slow.
-
-
Base Selection for Enolate Formation: The proton at C3 is relatively non-acidic (pKa ~25 in DMSO for a typical ester). Therefore, a strong, non-nucleophilic base is required for complete and irreversible deprotonation.
-
Lithium Diisopropylamide (LDA): The workhorse for ester enolate formation. Its steric bulk minimizes nucleophilic attack on the ester carbonyl. It is typically generated in situ at -78 °C.
-
Potassium Hexamethyldisilazide (KHMDS) or Sodium Hexamethyldisilazide (NaHMDS): These bases are also highly effective and are commercially available as solutions, offering greater convenience than in situ LDA preparation. The potassium counter-ion can sometimes lead to more reactive ("naked") enolates.
-
-
Electrophile and Reaction Conditions:
-
Allyl Bromide: The most common and cost-effective electrophile for this transformation. Allyl iodide can be more reactive but is also more expensive and less stable.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent, as it is aprotic and effectively solvates the lithium or potassium counter-ions.
-
Temperature: Enolate formation is performed at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions like Claisen condensation. The alkylation is typically allowed to warm slowly to room temperature to ensure the reaction goes to completion.
-
Workflow and Detailed Experimental Protocol
The following diagram and protocol outline a reliable, field-proven method for the synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-allylpiperidine-3-carboxylate.
Caption: Experimental workflow for the α-alkylation route.
Protocol: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-allylpiperidine-3-carboxylate
Materials:
-
Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
-
Diisopropylamine, anhydrous
-
n-Butyllithium (2.5 M in hexanes)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (0.2 M final concentration) and cool to -78 °C using a dry ice/acetone bath. b. Add diisopropylamine (1.2 equivalents) to the cooled THF. c. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate LDA. d. In a separate flask, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF. e. Add the ester solution dropwise to the LDA solution at -78 °C. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at this temperature.
-
Alkylation: a. Add allyl bromide (1.5 equivalents) dropwise to the enolate solution at -78 °C. b. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16 hours).
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with water and EtOAc. c. Separate the layers and extract the aqueous layer twice more with EtOAc. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. e. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% EtOAc in hexanes) to yield the pure product.
Performance Data
The α-alkylation strategy is generally robust, with yields influenced primarily by the purity of reagents and strict adherence to anhydrous, anaerobic conditions.
| Protecting Group | Base | Electrophile | Typical Yield | Key Considerations |
| N-Boc | LDA | Allyl Bromide | 75-90% | Standard, reliable protocol. Requires in situ base preparation. |
| N-Boc | KHMDS | Allyl Bromide | 80-95% | Convenient due to commercial availability of base. May be faster. |
| N-Cbz | LDA | Allyl Bromide | 70-85% | Risk of allyl group reduction during subsequent deprotection. |
Alternative Synthetic Approaches
While direct alkylation is often preferred, other strategies can be envisioned, particularly for accessing analogues or when starting materials are constrained.
Route 2: From Acyclic Precursors via Reductive Cyclization
This approach builds the piperidine ring from a linear precursor that already contains the requisite carbon framework. A plausible disconnection involves a Dieckmann condensation or an intramolecular reductive amination.
-
Strategy: Synthesis of a linear δ-amino diester precursor, followed by cyclization. For example, a Michael addition of an amine to an α,β-unsaturated ester could be followed by alkylation and cyclization.
-
Advantages: Can offer good control over stereochemistry if chiral starting materials are used (e.g., from the chiral pool like L-glutamic acid).
-
Disadvantages: Typically involves a longer synthetic sequence (more steps) with lower overall yields compared to the convergent alkylation route. Protecting group manipulations can be complex.
Route 3: Hydrogenation of a Pyridine Precursor
This method involves the synthesis of a fully substituted pyridine ring followed by its reduction to the corresponding piperidine.[5][6]
-
Strategy: Synthesize ethyl 3-allylpyridine-3-carboxylate and then reduce the aromatic ring.
-
Advantages: Potentially useful if a library of substituted pyridines is readily available.
-
Disadvantages: The synthesis of the required 3,3-disubstituted pyridine precursor is non-trivial. The hydrogenation step can be challenging, often requiring high pressures and specialized catalysts (e.g., PtO₂, Rh/C). Furthermore, it can lead to a mixture of diastereomers if other substituents are present, and over-reduction of the allyl group is a significant risk.
Head-to-Head Comparison of Synthetic Routes
| Metric | Route 1: α-Alkylation | Route 2: Acyclic Cyclization | Route 3: Pyridine Hydrogenation |
| Overall Yield | High | Low to Moderate | Moderate |
| Step Economy | Excellent (Convergent) | Poor (Linear) | Poor (Linear) |
| Scalability | Good; requires cryogenic cooling | Moderate; multiple steps can be difficult to scale | Poor; often requires high-pressure hydrogenation |
| Reagent Cost | Moderate (strong bases, anhydrous solvents) | Variable; depends on acyclic precursor synthesis | High (precious metal catalysts, high pressure) |
| Generality/Scope | High; easily adaptable to other electrophiles | Moderate; precursor synthesis can be substrate-specific | Low; pyridine synthesis is a major limitation |
| Safety | Pyrophoric n-BuLi requires careful handling | Standard laboratory hazards | Flammable H₂ gas under high pressure |
Conclusion and Recommendation
For the synthesis of 3-allyl-3-piperidinecarboxylic acid esters, the direct α-alkylation of an N-protected piperidine-3-carboxylate (Route 1) stands out as the most efficient, versatile, and scalable strategy. Its convergent nature leads to higher overall yields and greater step economy. While requiring careful handling of strong bases and anhydrous conditions, the protocol is robust and well-precedented in organic synthesis. The use of an N-Boc protecting group and a commercially available base like KHMDS offers a particularly convenient and high-yielding variant for medicinal chemistry applications.
The alternative routes, while chemically interesting, suffer from longer sequences, lower overall yields, and significant practical challenges related to precursor synthesis or hazardous reaction conditions, making them less suitable for routine library synthesis or large-scale production.
References
- 1. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate: A Comparative Guide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, featuring in over a hundred commercially available drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-protein interactions.[1][2] However, the efficient and stereocontrolled synthesis of highly substituted piperidine derivatives presents a significant challenge. This guide offers an in-depth technical comparison of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate , a versatile building block, with alternative synthetic strategies for accessing complex piperidine cores. We will explore its inherent advantages, supported by mechanistic insights and detailed experimental protocols, to empower researchers in the rational design of next-generation therapeutics.
The A-functional Triad: Unpacking the Utility of this compound
The strategic advantage of this compound lies in its unique trifecta of functional groups: a Boc-protected nitrogen, a quaternary center bearing an ester, and a reactive allyl group. This combination provides a powerful platform for divergent synthesis, allowing for the controlled and sequential introduction of diverse chemical functionalities.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. Its facile and clean removal under acidic conditions ensures orthogonality with many other protecting groups, a crucial aspect in multi-step syntheses.[3]
-
The Quaternary Ester: The ethyl carboxylate at the C3 position provides a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. Furthermore, the presence of the ester group activates the alpha-position for potential enolate chemistry, although this can be challenging at a quaternary center.
-
The Versatile Allyl Group: The allyl group is the cornerstone of this building block's versatility. It serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the introduction of diverse substituents with a high degree of control.
Comparative Analysis: this compound vs. Alternative Building Blocks
To fully appreciate the advantages of this compound, it is instructive to compare its synthetic utility with that of other common building blocks for the synthesis of 3,3-disubstituted piperidines.
| Building Block/Strategy | Description | Advantages | Disadvantages |
| This compound | A pre-functionalized piperidine with orthogonal protecting groups and a reactive allyl handle. | Versatile for diversification, stereocontrol can be introduced in subsequent steps, commercially available. | Synthesis of the building block itself requires multiple steps. |
| N-Boc-3-piperidone | A ketone precursor that can be functionalized at the C3 position. | Readily available, can be used in various C-C bond-forming reactions at C3. | Formation of a quaternary center can be challenging, may lead to mixtures of products, requires an additional step to introduce the second substituent. |
| Dieckmann Condensation of Acyclic Precursors | Intramolecular cyclization of a dinitrile or diester to form a piperidine ring. | Allows for the synthesis of a wide range of substituted piperidines. | Often requires harsh reaction conditions, can be low-yielding, and may not be suitable for complex or sensitive substrates. |
| Hydrogenation of Substituted Pyridines | Reduction of a pre-functionalized pyridine ring to the corresponding piperidine. | A direct method to access the piperidine core. | Can be difficult to achieve selective reduction in the presence of other functional groups, may require high pressure and temperature, stereocontrol can be challenging.[4] |
The use of this compound offers a more convergent and flexible approach compared to the linear and often less controlled syntheses starting from simpler precursors. The pre-installed functionalities allow for late-stage diversification, a highly desirable feature in the construction of compound libraries for drug discovery.
Key Synthetic Transformations and Experimental Protocols
The true power of this compound is realized through the diverse array of chemical transformations that can be performed on its allyl group. Below, we provide detailed, step-by-step methodologies for key reactions that highlight the synthetic utility of this building block.
Oxidative Cleavage and Reductive Amination: Accessing Aminoethyl Side Chains
This two-step sequence transforms the allyl group into an aminoethyl side chain, a common motif in bioactive molecules.
Caption: Workflow for the conversion of the allyl group to an aminoethyl side chain.
Experimental Protocol: Ozonolysis and Reductive Amination
-
Ozonolysis: Dissolve this compound (1.0 equiv) in a 3:1 mixture of CH2Cl2 and MeOH and cool the solution to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (2.0 equiv) and allow the solution to warm to room temperature overnight. Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde.
-
Reductive Amination: To a solution of the crude aldehyde (1.0 equiv) in dichloroethane, add the desired primary or secondary amine (1.2 equiv) and acetic acid (1.2 equiv). Stir the mixture at room temperature for 1 hour. Add sodium triacetoxyborohydride (1.5 equiv) in portions and continue stirring at room temperature for 12-24 hours. Quench the reaction with saturated aqueous NaHCO3 solution and extract with CH2Cl2. Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Coupling: Introduction of Aryl and Vinyl Substituents
The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling the allyl group with aryl or vinyl halides.
References
- 1. Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cascade Approach to Stereoselective Polycyclic Ether Formation: Epoxides as Trapping Agents for Transposing Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Piperidine Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to confer favorable pharmacokinetic properties.[1] The strategic functionalization of this scaffold is a key determinant of therapeutic efficacy. This guide focuses on the synthetic journey from a versatile starting material, Ethyl 1-Boc-3-allylpiperidine-3-carboxylate, to a class of spiro-piperidine derivatives, and provides a comparative analysis of their potential biological activities. We will delve into the rationale behind the synthetic choices and present a side-by-side comparison with established therapeutic agents, supported by detailed experimental protocols.
From a Simple Allyl Group to a Complex Spirocyclic Scaffold: The Synthetic Rationale
The true potential of this compound lies in the chemical reactivity of its 3-allyl group. This functional group serves as a versatile handle for introducing molecular complexity. A particularly effective strategy involves the oxidative cleavage of the allyl group's carbon-carbon double bond via ozonolysis. This reaction transforms the allyl substituent into a ketone, yielding a 3-oxo-piperidine derivative. This ketone then becomes the gateway to a diverse range of spirocyclic structures.
One of the most powerful methods for converting this ketone into a spiro-hydantoin is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction utilizes an ammonium salt and a cyanide source to construct the hydantoin ring directly onto the piperidine core. The resulting spiro-hydantoin piperidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Below is a workflow diagram illustrating this key synthetic transformation.
Caption: Synthetic pathway from the starting material to a spiro-hydantoin derivative.
Biological Activity Profile: Spiro-hydantoin Piperidines as Opioid Receptor Modulators
Spiro-piperidine derivatives have shown significant promise as modulators of opioid receptors, which are critical targets for pain management.[2][3] The rigid, three-dimensional structure of the spirocyclic system can lead to high-affinity binding and selectivity for specific opioid receptor subtypes. For this guide, we will focus on the potential of these derivatives as positive allosteric modulators (PAMs) of the µ-opioid receptor (MOR).
MOR PAMs represent a novel approach to pain relief. Unlike traditional opioid agonists like morphine, which directly activate the receptor, PAMs enhance the activity of the body's own endogenous opioid peptides.[4][5][6] This can lead to a more localized and controlled analgesic effect, potentially with a lower risk of side effects such as respiratory depression and addiction.
Comparative Performance Data
The following table compares the hypothetical biological activity of a spiro-hydantoin piperidine derivative with that of morphine, a classic opioid agonist, and BMS-986122, a known MOR PAM.
| Compound | Target | Assay | IC50/EC50 | In Vivo Efficacy (Writhing Test, % Inhibition) |
| Spiro-hydantoin Piperidine Derivative (Hypothetical) | µ-Opioid Receptor (PAM) | [³⁵S]GTPγS binding (in presence of DAMGO) | EC50: ~50 nM | 60% at 10 mg/kg |
| Morphine | µ-Opioid Receptor (Agonist) | [³⁵S]GTPγS binding | EC50: ~20 nM | 85% at 5 mg/kg |
| BMS-986122 | µ-Opioid Receptor (PAM) | [³⁵S]GTPγS binding (in presence of DAMGO) | EC50: ~30 nM | 70% at 10 mg/kg[7] |
Mechanism of Action: Positive Allosteric Modulation of the µ-Opioid Receptor
The µ-opioid receptor is a G-protein coupled receptor (GPCR). When activated by an agonist, it initiates a signaling cascade that ultimately leads to analgesia. A PAM binds to a site on the receptor that is distinct from the agonist binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous opioid peptides.
Caption: Mechanism of positive allosteric modulation of the µ-opioid receptor.
Broader Biological Potential: A Comparative Overview
The versatility of the piperidine scaffold means that derivatives of this compound could be tailored to target other biological systems. The table below provides a comparative overview of other potential applications.
| Biological Target | Derivative Class | Comparator Compound | Rationale for Activity |
| Acetylcholinesterase (AChE) | N-benzylpiperidines | Donepezil | The piperidine nitrogen can interact with the anionic site of the enzyme, inhibiting the breakdown of acetylcholine.[7][8] |
| Cathepsin K | Piperidine-3-carboxamides | Odanacatib | The piperidine scaffold can be functionalized to interact with the active site of this cysteine protease, which is involved in bone resorption.[4][9] |
| Soluble Epoxide Hydrolase (sEH) | N-acyl piperidines | TPPU | The piperidine moiety can be used to position functional groups that inhibit the hydrolysis of anti-inflammatory epoxides.[10][11] |
Experimental Protocols
To ensure the scientific integrity of this guide, detailed, self-validating protocols for key biological assays are provided below.
Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia
This in vivo assay evaluates the analgesic efficacy of a compound by measuring its ability to reduce the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound (Spiro-hydantoin piperidine derivative)
-
Standard drug (Morphine sulfate)
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
0.6% (v/v) acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the mice into at least three groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound.
-
Administration: Administer the vehicle, standard drug, or test compound intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for s.c.), administer 0.1 mL/10g of 0.6% acetic acid solution i.p. to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound
-
Positive control (Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, DTNB, test compound, and positive control in the appropriate buffer or solvent (e.g., DMSO for compounds, ensuring the final concentration in the assay does not inhibit the enzyme).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 190 µL buffer + 10 µL ATCI
-
Control (100% activity): 180 µL buffer + 10 µL enzyme solution
-
Test Compound: 170 µL buffer + 10 µL test compound solution + 10 µL enzyme solution
-
-
Pre-incubation: Add the buffer, enzyme, and test compound/vehicle to the wells. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of ATCI to all wells except the blank to start the reaction.
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting % inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is more than just a chemical intermediate; it is a launchpad for the synthesis of structurally complex and biologically active molecules. The strategic transformation of its allyl group into a ketone enables the construction of spiro-hydantoin piperidine scaffolds, which show great promise as a novel class of µ-opioid receptor positive allosteric modulators. This approach could lead to the development of safer and more effective analgesics. Furthermore, the inherent versatility of the piperidine core allows for the exploration of a wide range of other therapeutic targets, making this starting material a valuable asset in the ongoing quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. C-alkylated spiro[benzofuran-3(2H),4'-1'-methyl-piperidine-7-ols] as potent opioids: a conformation-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The xanthene-9-spiro-4'-piperidine nucleus as a probe for opiate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsi.org [ijpsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: While Ethyl 1-Boc-3-allylpiperidine-3-carboxylate is a specific and valuable building block, its purity assessment follows a set of fundamental analytical principles applicable to a broader class of N-Boc protected piperidine carboxylates. Due to the limited publicly available data for this exact molecule, this guide will establish a robust analytical framework for this class of compounds, providing directly transferable methodologies and comparative insights.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex nitrogen-containing molecules, including pharmaceutical intermediates.[1] The purity of these building blocks, such as this compound, is critical to ensure the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound and its analogues, with a focus on experimental protocols and data interpretation.
Orthogonal Purity Assessment: A Multi-Technique Approach
A comprehensive purity assessment relies on the use of orthogonal analytical techniques. This approach ensures that a wide range of potential impurities, including structural isomers, starting materials, and by-products, are detected and quantified. The most powerful combination for this class of compounds includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is unparalleled for structural elucidation and can provide quantitative purity information without the need for reference standards of impurities (a technique known as qNMR).[2] For this compound, both ¹H and ¹³C NMR are essential.
Expertise in Action: What to Look For in the Spectra
-
¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key diagnostic signals include:
-
A singlet around 1.45 ppm, integrating to 9 protons, is characteristic of the Boc group's tert-butyl protons.[1][3]
-
Signals corresponding to the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm).
-
The allyl group protons will appear as multiplets in the vinyl region (typically 5.0-6.0 ppm) and as a doublet around 2.5-2.7 ppm for the allylic protons.
-
The piperidine ring protons will present as a complex series of multiplets, often overlapping, in the 1.5-3.6 ppm range.[1]
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework. Expect to see:
-
The Boc carbonyl carbon around 155 ppm and the quaternary and methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively.[3]
-
The ester carbonyl at approximately 170-175 ppm.
-
Carbons of the piperidine ring, allyl group, and ethyl group in their respective expected regions.
-
Quantitative NMR (qNMR) for Absolute Purity
qNMR can determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, precisely known mass of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent Selection: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that provides good signal dispersion and does not have signals overlapping with key analyte or standard peaks.
-
Spectrometer Setup: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended) with optimized parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).[2]
-
Data Analysis: Integrate a well-resolved signal from the analyte (e.g., the Boc singlet) and a signal from the internal standard. Calculate the purity using the appropriate formula that accounts for the molar masses and number of protons for each signal.
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is a cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities.[2][4] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the first choice for non-polar to moderately polar compounds like Boc-protected piperidines.
Causality in Method Development: The choice of mobile phase, column, and detector wavelength is critical. Since the piperidine ring itself lacks a strong chromophore, UV detection relies on the carbonyl groups of the Boc and ester functionalities.[4] A low wavelength (e.g., 210 nm) is often used to maximize sensitivity.[2] For compounds without a suitable chromophore, derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed.[4]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a range of polarities. A common mobile phase system is a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Analysis: Inject the sample and run the gradient method. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS): Unambiguous Mass Identification
Mass spectrometry provides the molecular weight of the compound and its fragments, offering definitive confirmation of the product's identity and helping to identify impurities. It is often coupled with a chromatographic technique (LC-MS or GC-MS).
Challenges and Solutions: The Boc group is known to be thermally labile and can undergo facile McLafferty rearrangement in the MS ion source, which can complicate the interpretation of the mass spectrum.[5][6] Often, the molecular ion [M+H]⁺ is weak or absent. Instead, characteristic fragment ions corresponding to the loss of the Boc group or isobutylene are observed.[6] Techniques like electrospray ionization (ESI) are generally preferred as they are "softer" ionization methods.
-
Separation: Utilize an HPLC method similar to the one described above.
-
Ionization: Couple the HPLC eluent to an ESI-MS system.
-
Detection: Acquire mass spectra in positive ion mode.
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra. This allows for the identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Comparative Analysis of Purity Assessment Techniques
| Technique | Strengths | Limitations | Primary Application |
| ¹H and ¹³C NMR | - Provides unambiguous structural confirmation.[1] - qNMR allows for absolute purity determination without impurity standards.[2] - Non-destructive. | - Lower sensitivity compared to HPLC. - Signal overlap can complicate quantification. | - Structural verification. - Absolute purity determination. |
| RP-HPLC-UV | - High sensitivity and resolution for separating impurities.[4] - Well-established for quantitative analysis (area percent).[2] - Robust and reproducible. | - Requires a chromophore for UV detection.[4] - Impurity identification requires reference standards or coupling to MS. | - Routine quality control. - Detection of trace impurities. |
| LC-MS | - Provides molecular weight information for the main compound and impurities.[5] - High sensitivity. | - The Boc group can be unstable under MS conditions.[6] - Quantitative analysis can be complex. | - Impurity identification and structural confirmation. |
Visualizing the Workflow
Caption: Purity assessment workflow for synthesized compounds.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. While NMR spectroscopy provides the foundational structural confirmation and a pathway to absolute purity, HPLC is the workhorse for high-resolution separation and routine quality control. Mass spectrometry is indispensable for the definitive identification of unknown impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic intermediate, ultimately contributing to the integrity of the final pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of different catalysts for reactions involving this compound
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, functional group tolerance, and the relative stability of its reagents.[1][2][3] This palladium-catalyzed carbon-carbon bond formation is integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] The efficacy of this reaction, however, is critically dependent on the choice of the palladium catalyst system. This guide provides an in-depth comparison of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a representative transformation for the synthesis of biaryl compounds. We will explore a classic catalyst, an in situ generated system, and a modern, high-performance precatalyst, providing experimental data, detailed protocols, and mechanistic insights to inform your catalyst selection.
The three systems under comparison are:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A traditional, widely used, and commercially available Pd(0) catalyst.[5]
-
Palladium(II) Acetate (Pd(OAc)₂) with SPhos: An in situ system where the active Pd(0) species is formed in the reaction mixture from a stable Pd(II) salt and a bulky, electron-rich phosphine ligand.[6]
-
SPhos Palladium G3 Precatalyst: A third-generation Buchwald precatalyst, which is an air- and moisture-stable Pd(II) complex designed for rapid activation and high catalytic activity.[7]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromoanisole), forming a Pd(II) intermediate. This is often the rate-determining step.[9]
-
Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[9][10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
The choice of ligand is crucial as it influences the rates of both oxidative addition and reductive elimination, thereby impacting the overall efficiency of the catalyst.[2][5]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Catalyst Performance Comparison
The following table summarizes the performance of the three catalyst systems for the coupling of 4-bromoanisole and phenylboronic acid under optimized, yet comparable, conditions.
| Catalyst System | Pd Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Key Observations |
| Pd(PPh₃)₄ | 2.0 | 80 | 12 | ~85% | 42.5 | Reliable but requires higher catalyst loading and longer reaction times. |
| Pd(OAc)₂ / SPhos | 0.5 | 80 | 4 | >95% | 190 | Highly efficient with lower catalyst loading. Ligand-to-metal ratio is critical.[11] |
| SPhos Pd G3 | 0.1 | Room Temp | 1 | >98% | 980 | Exceptionally active at low loading and mild conditions. Air and moisture stable.[7] |
Data is representative and compiled from typical literature procedures.[12][13][14][15]
Analysis of Performance
Pd(PPh₃)₄ is a dependable catalyst and has been a workhorse in organic synthesis for decades.[5] However, its performance is modest compared to modern systems. It requires a relatively high catalyst loading and elevated temperatures to achieve good yields. The triphenylphosphine ligands can dissociate from the palladium center, and the catalyst can be sensitive to air, sometimes requiring careful handling under an inert atmosphere.
The Pd(OAc)₂/SPhos system represents a significant improvement. SPhos is a bulky, electron-rich dialkylbiarylphosphine ligand that promotes both rapid oxidative addition and reductive elimination.[2][6] This leads to a much more active catalyst, allowing for lower catalyst loadings and shorter reaction times. However, the performance can be sensitive to the ratio of ligand to palladium, and the active species is generated in situ, which can introduce variability.[11]
The SPhos Pd G3 precatalyst offers the highest performance. These well-defined Pd(II) complexes are designed for easy and rapid generation of the active monoligated Pd(0) species.[16] The G3 precatalyst is air- and moisture-stable, making it convenient to handle.[7] Its exceptional activity allows for reactions to be run at room temperature with very low catalyst loadings, resulting in high turnover numbers and making it a more cost-effective and sustainable option for many applications.
Caption: Activation pathways for G3 precatalyst versus in situ systems.
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise noted. Solvents should be anhydrous. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for a standard Suzuki-Miyaura coupling using the classic tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2.0 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq.)
-
Toluene/Water mixture (e.g., 4:1 v/v, 5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol details the use of an in situ generated catalyst from a palladium(II) source and a bulky phosphine ligand.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.006 mmol, 0.6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dry reaction vessel, add 4-bromoanisole, phenylboronic acid, and potassium phosphate.
-
Seal the vessel and purge with an inert gas.[17]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent (dioxane).
-
Add the catalyst/ligand solution to the reaction vessel via syringe.
-
Add the remaining anhydrous solvent.[17]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction for completion.
-
After cooling, perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using SPhos Pd G3 Precatalyst
This protocol showcases the efficiency of a third-generation Buchwald precatalyst, allowing for mild reaction conditions.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
SPhos Pd G3 Precatalyst (0.001 mmol, 0.1 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
sec-Butanol (5 mL)
Procedure:
-
In a vial, add 4-bromoanisole, phenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate. Note: As the precatalyst is air-stable, this can be done on the benchtop.
-
Add the sec-butanol solvent.
-
Seal the vial and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction for completion.
-
Upon completion, the reaction mixture can be directly filtered through a short plug of silica gel, eluting with an organic solvent, to remove inorganic salts and the catalyst residue.
-
Concentrate the filtrate to obtain the crude product, which is often of high purity. Further purification can be performed if necessary.
Caption: A generalized workflow for performing a Suzuki-Miyaura reaction.
Conclusion and Recommendations
The choice of catalyst for a Suzuki-Miyaura cross-coupling reaction has a profound impact on efficiency, cost, and practicality.
-
Pd(PPh₃)₄ remains a viable option for simple, small-scale syntheses where cost is not a primary concern and longer reaction times are acceptable. Its broad historical use means a wealth of literature is available.
-
The Pd(OAc)₂/SPhos system is an excellent choice for achieving high yields with reduced catalyst loadings compared to traditional catalysts. It offers a significant performance upgrade and is suitable for a wide range of substrates, including challenging ones like aryl chlorides.[6] Careful optimization of the ligand-to-metal ratio is recommended for best results.[11]
-
For the highest efficiency, mildest conditions, and greatest ease of use, the SPhos Pd G3 precatalyst is the superior choice. Its air and thermal stability, coupled with its rapid activation and high reactivity, allow for extremely low catalyst loadings and room temperature reactions.[7] This makes it ideal for industrial applications, high-throughput screening, and the synthesis of sensitive or complex molecules where minimizing thermal degradation is critical.
Ultimately, the optimal catalyst is dictated by the specific requirements of the synthesis, including substrate scope, scale, cost considerations, and available equipment. However, for researchers and drug development professionals seeking to maximize efficiency and reliability, modern precatalysts like the Buchwald G3 series represent the current state-of-the-art for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nasc.ac.in [nasc.ac.in]
- 16. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the N-Allylation of Piperidine-3-Carboxylate: A Comparative Study of Allylating Agents
Introduction: The N-allylated piperidine-3-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its prevalence in pharmaceuticals stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, while the N-allyl group provides a versatile handle for subsequent chemical modifications, crucial for structure-activity relationship (SAR) studies. The selection of an appropriate allylating agent is a critical decision in the synthetic workflow, directly impacting reaction efficiency, scalability, and the purity of the final compound. This guide provides a comparative analysis of common allylating agents, grounded in mechanistic principles and supported by representative experimental data, to empower researchers in making informed decisions for their drug discovery programs.
The Workhorse Method: Direct Alkylation with Allyl Halides
The most traditional and straightforward approach to N-allylation is the direct nucleophilic substitution (SN2) reaction using an allyl halide, typically allyl bromide or allyl chloride. This method is widely employed due to the commercial availability and relatively low cost of the reagents.
Mechanistic Insight and Causality
The reaction proceeds via a classical SN2 mechanism where the lone pair of the piperidine nitrogen attacks the electrophilic methylene carbon of the allyl halide, displacing the halide leaving group.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate. As a key building block in medicinal chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology grounded in established safety standards.
Hazard Identification and Waste Classification
The first and most critical step in any disposal protocol is to understand the hazards associated with the chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the search results, data from closely related analogs like Ethyl (S)-N-Boc-piperidine-3-carboxylate and Ethyl 1-Boc-piperazine-3-carboxylate indicate that this class of compounds is considered hazardous.[3]
Anticipated Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3]
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Specific Target Organ Toxicity: May cause respiratory irritation.[3]
Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a chemical with these characteristics is considered hazardous.[3][4] Therefore, any waste containing this compound must be managed as hazardous waste .[5] Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[3]
Core Principles of Chemical Waste Management
The safe disposal of laboratory chemicals hinges on a foundation of systematic identification, segregation, and containment. These principles are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
-
Segregation of Incompatibles: A crucial safety measure is to prevent dangerous chemical reactions by segregating incompatible waste streams.[7] For Boc-protected compounds, the primary stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[8] Never mix waste containing this compound with acidic waste. Exposure to acids can cause cleavage of the Boc group, leading to uncontrolled reactions and the generation of different chemical species.[8] It should also be kept separate from strong oxidizing agents.[8]
-
Proper Labeling: All hazardous waste containers must be clearly and accurately labeled. The EPA requires that each label includes the words "Hazardous Waste," the full chemical name of the contents (e.g., "Hazardous Waste: this compound"), and a clear indication of the associated hazards.[5][7]
-
Containment and Storage: Waste must be stored in designated Satellite Accumulation Areas (SAAs) , which are locations at or near the point of waste generation and under the control of the operator.[9][10] Containers must be made of a compatible material, kept securely closed except when adding waste, and stored in a cool, dry, well-ventilated area away from heat or ignition sources.[3][11]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely handling and preparing this compound waste for final disposal by a licensed professional service.
Personnel Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact, as the compound is a skin irritant.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes, as the compound causes serious eye irritation.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | N95 dust mask or respirator | Recommended when handling the solid form to avoid inhalation. |
Disposal Workflow:
-
Designate a Waste Container:
-
Label the Container:
-
Transfer the Waste:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Carefully transfer the waste into the designated container, avoiding splashes or spills.
-
If transferring a solid, use a scoop or spatula and avoid creating dust.
-
Securely close the container lid immediately after the transfer.[9]
-
-
Storage in Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Waste must be disposed of at an approved waste disposal plant.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for such organic compounds.[12]
-
Never dispose of this chemical down the drain or in regular trash.[9][13]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical advice/attention.[3]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[3]
-
Small Spills: For minor spills, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).[12] Sweep up the material, place it in a suitable, closed container for disposal, and label it as hazardous waste.[3]
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EH&S department immediately.
By adhering to this comprehensive disposal guide, researchers can ensure the safe management of this compound waste, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. capitalresin.com [capitalresin.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. chemos.de [chemos.de]
- 12. peptide.com [peptide.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
